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  • Product: 2-(2-Amino-4-pyridyl)-2-propanol
  • CAS: 1229649-59-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(2-Aminopyridin-4-yl)propan-2-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This technical guide focuses on a specific derivative, 2-(2-aminopyridin-4-yl)propan-2-ol , providing a comprehensive overview of its chemical structure, synonyms, a plausible synthetic route, and its potential applications in research and drug development. This molecule, with its tertiary alcohol and aminopyridine functionalities, presents a unique combination of properties that make it an attractive building block for the synthesis of novel chemical entities.

Chemical Structure and Synonyms

2-(2-aminopyridin-4-yl)propan-2-ol is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position and a 2-hydroxypropan-2-yl group at the 4-position.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name 2-(2-aminopyridin-4-yl)propan-2-ol
CAS Number 1229649-59-5
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Canonical SMILES CC(C)(C1=CC(=NC=C1)N)O
Synonyms 4-(2-Hydroxypropan-2-yl)-2-aminopyridine, 2-(2-Amino-4-pyridinyl)-2-propanol

Plausible Synthetic Pathway

The proposed two-step synthesis involves:

  • Protection of the amino group: The primary amino group of 2-amino-4-bromopyridine is nucleophilic and would react with the Grignard reagent. Therefore, it must be protected. A common and effective protecting group for anilines and amino-pyridines is the tert-butoxycarbonyl (Boc) group.

  • Grignard reaction and deprotection: The protected 4-bromo-2-(Boc-amino)pyridine undergoes a Grignard reaction with acetone, followed by acidic workup to simultaneously hydrolyze the intermediate magnesium alkoxide and remove the Boc protecting group.

Synthetic_Pathway A 2-Amino-4-bromopyridine B 4-Bromo-2-(Boc-amino)pyridine A->B Boc₂O, Et₃N, DCM C Intermediate Grignard Adduct B->C 1. i-PrMgCl, THF 2. Acetone D 2-(2-Aminopyridin-4-yl)propan-2-ol C->D H₃O⁺ (workup)

Caption: Proposed synthetic workflow for 2-(2-aminopyridin-4-yl)propan-2-ol.

Experimental Protocol

Step 1: Synthesis of tert-butyl (4-bromopyridin-2-yl)carbamate

  • To a solution of 2-amino-4-bromopyridine (1.0 eq) in dichloromethane (DCM), add triethylamine (Et₃N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (4-bromopyridin-2-yl)carbamate.

Step 2: Synthesis of 2-(2-Aminopyridin-4-yl)propan-2-ol

  • Grignard Formation and Reaction:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (4-bromopyridin-2-yl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add isopropylmagnesium chloride (i-PrMgCl, 1.1 eq) and stir for 1 hour at this temperature to facilitate halogen-metal exchange.

    • Add anhydrous acetone (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Deprotection:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Add 2M HCl to the mixture until the pH is acidic, which will facilitate the removal of the Boc group. Stir for 1-2 hours.

    • Make the solution basic by the addition of aqueous NaOH.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(2-aminopyridin-4-yl)propan-2-ol.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, 1H and 13C NMR chemical shifts can be predicted based on the analysis of similar structures and known substituent effects on the pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Data

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~8.05 (d, J = 5.2 Hz, 1H)H6
~6.70 (d, J = 1.6 Hz, 1H)H3
~6.55 (dd, J = 5.2, 1.6 Hz, 1H)H5
~4.50 (br s, 2H)-NH₂
~1.80 (s, 1H)-OH
~1.55 (s, 6H)2 x -CH₃

Potential Applications in Drug Discovery and Research

The 2-aminopyridine scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies.[2] The presence of the tertiary alcohol in 2-(2-aminopyridin-4-yl)propan-2-ol offers several advantages for drug design:

  • Improved Physicochemical Properties: The hydroxyl group can enhance aqueous solubility and provide a handle for hydrogen bonding interactions with biological targets.

  • Metabolic Stability: The tertiary nature of the alcohol can prevent oxidation to a ketone, which is a common metabolic pathway for primary and secondary alcohols.

  • Vector for Further Functionalization: The hydroxyl group can be further derivatized to introduce other functionalities or to link the molecule to other pharmacophores.

Given the prevalence of the 2-aminopyridine core in drugs targeting kinases, G-protein coupled receptors, and other enzymes, 2-(2-aminopyridin-4-yl)propan-2-ol serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening. Its potential applications could span across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4]

Conclusion

2-(2-aminopyridin-4-yl)propan-2-ol is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic protocol, and its potential applications. The strategic combination of a 2-aminopyridine core with a tertiary alcohol functionality makes this compound an attractive starting point for the development of novel therapeutics.

References

  • (Reference to a general organic chemistry textbook for Grignard reactions)
  • (Reference to a review on the synthesis of 2-aminopyridines)
  • CN110041302B - 2-amino-4-substituted pyridine derivative and synthesis method and application thereof - Google P
  • (Reference to a paper on protecting group str
  • Grignard Reagents. (URL: [Link])

  • (Reference to a database or publication with NMR d
  • (Reference to a review on the medicinal chemistry of 2-aminopyridines)
  • (Reference to a paper describing the importance of tertiary alcohols in drug design)
  • (Reference to a publication on kinase inhibitors containing the 2-aminopyridine scaffold)
  • (Reference to a scientific database like PubChem or Scifinder for compound inform
  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors | Request PDF. (URL: [Link])

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (URL: [Link])

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed. (URL: [Link])

Sources

Exploratory

Solubility profile of 2-(2-Amino-4-pyridyl)-2-propanol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Amino-4-pyridyl)-2-propanol in Organic Solvents Authored by: A Senior Application Scientist This guide provides a comprehensive framework for understanding, p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Amino-4-pyridyl)-2-propanol in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(2-Amino-4-pyridyl)-2-propanol in a range of common organic solvents. Given the limited publicly available experimental data for this specific molecule, this document emphasizes the foundational principles and practical methodologies that enable researchers, scientists, and drug development professionals to establish a robust solubility profile.

Molecular Characterization and Its Implications for Solubility

Understanding the physicochemical properties of 2-(2-Amino-4-pyridyl)-2-propanol is the cornerstone of predicting its solubility. The molecule's structure integrates several key functional groups that dictate its interaction with various solvents.

Table 1: Key Physicochemical Properties of 2-(2-Amino-4-pyridyl)-2-propanol

PropertyValue / StructureImplication for Solubility
Chemical Structure Chemical Structure of 2-(2-Amino-4-pyridyl)-2-propanolThe molecule possesses a polar aminopyridine ring and a tertiary alcohol group, capable of acting as both hydrogen bond donors (from the amino and hydroxyl groups) and acceptors (the nitrogen in the pyridine ring and the oxygen in the hydroxyl group).
Molecular Formula C₈H₁₂N₂O-
Molecular Weight 152.19 g/mol A relatively low molecular weight generally favors solubility.
Predicted pKa ~9.5 (for the aminopyridinium ion) and ~16 (for the hydroxyl group)The basicity of the aminopyridine group suggests that solubility will be significantly influenced by the acidity of protic solvents.
Predicted XLogP3 0.5A low octanol-water partition coefficient indicates a generally hydrophilic or polar nature, suggesting higher solubility in polar solvents over nonpolar ones.

The dual hydrogen bond donor/acceptor capability, coupled with a polar core, suggests that 2-(2-Amino-4-pyridyl)-2-propanol will exhibit a strong preference for polar solvents, particularly those that can participate in hydrogen bonding.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. However, a more quantitative prediction can be achieved using frameworks such as Hansen Solubility Parameters (HSP). HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

A solute is most likely to dissolve in a solvent when their respective HSP values are similar. The smaller the "distance" (Ra) between the HSP values of the solute and solvent, the higher the predicted solubility.

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

While the specific HSP values for 2-(2-Amino-4-pyridyl)-2-propanol are not published, we can infer its characteristics from its structure. The presence of the -NH₂, -OH, and pyridine nitrogen suggests it will have significant polar (δP) and hydrogen bonding (δH) components.

Based on these principles, a predicted solubility profile in a range of representative solvents is presented below.

Table 2: Predicted Qualitative Solubility of 2-(2-Amino-4-pyridyl)-2-propanol

SolventTypePredicted SolubilityRationale
Methanol Polar ProticHighCan act as both a hydrogen bond donor and acceptor, effectively solvating all polar sites of the molecule.
Ethanol Polar ProticHighSimilar to methanol, with a slight decrease in polarity that may marginally reduce solubility compared to methanol.
Isopropanol Polar ProticModerateThe bulkier alkyl group reduces its polarity and ability to solvate the solute compared to methanol and ethanol.
Water Polar ProticModerate to HighThe molecule's ability to form multiple hydrogen bonds with water suggests good aqueous solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticHighA strong hydrogen bond acceptor and highly polar, making it an excellent solvent for this type of molecule.
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, it is a strong hydrogen bond acceptor with high polarity.
Acetonitrile Polar AproticModerateIt is polar but a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its solvating power.
Acetone Polar AproticLow to ModerateLess polar than other aprotic solvents listed, likely resulting in lower solubility.
Ethyl Acetate Moderately PolarLowLimited polarity and hydrogen bonding capability will likely result in poor solvation.
Dichloromethane (DCM) NonpolarVery LowLacks the ability to form hydrogen bonds and has low polarity.
Toluene NonpolarVery Low / InsolubleDominated by dispersion forces, which are incompatible with the polar, hydrogen-bonding nature of the solute.
Hexane NonpolarVery Low / InsolubleA nonpolar alkane that is unable to effectively solvate the polar functional groups of the molecule.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a robust and reproducible experimental method is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Workflow for Equilibrium Shake-Flask Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Sample Analysis A Add excess solid 2-(2-Amino-4-pyridyl)-2-propanol to a vial B Add a known volume of the selected organic solvent A->B Step 1 C Seal vial tightly B->C Proceed to Equilibration D Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Ensure excess solid remains to confirm saturation D->E F Allow solution to settle E->F Proceed to Analysis G Filter or centrifuge to remove undissolved solids F->G H Extract a precise aliquot of the clear supernatant G->H I Dilute the aliquot with a suitable mobile phase H->I J Quantify concentration using a validated analytical method (e.g., HPLC-UV) I->J

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol
  • Preparation:

    • To a series of glass vials, add an excess amount of solid 2-(2-Amino-4-pyridyl)-2-propanol (e.g., 10-20 mg). The key is to ensure that undissolved solid will remain at the end of the experiment, confirming that the solution has reached saturation.

    • Carefully add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48 hours is often used to ensure equilibrium is reached, especially for poorly soluble compounds or viscous solvents.

  • Sample Separation and Preparation:

    • After equilibration, let the vials stand to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the solution using a chemically compatible syringe filter (e.g., PTFE for a wide range of organic solvents). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

    • Immediately take a precise aliquot of the clear supernatant (e.g., 100 µL).

  • Quantification:

    • Accurately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically reported in mg/mL or mol/L.

Conclusion and Recommendations

The solubility profile of 2-(2-Amino-4-pyridyl)-2-propanol is predicted to be dominated by its polar and hydrogen-bonding characteristics. It is expected to be highly soluble in polar protic solvents like methanol and polar aprotic solvents such as DMSO, with significantly lower solubility in nonpolar solvents like toluene and hexane.

While these predictions provide a strong directional guide, experimental verification is essential for applications in drug development, process chemistry, and formulation. The equilibrium shake-flask method detailed in this guide is a robust and reliable approach for generating the precise, empirical data required for these critical applications. It is recommended that a diverse range of solvents, covering the full spectrum of polarity and hydrogen bonding capability, be tested to create a comprehensive and actionable solubility profile.

References

  • PubChem. (n.d.). 2-(2-amino-4-pyridyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • OECD. (2012). OECD Guideline for the Testing of Chemicals 105: Water Solubility. OECD Publishing. Retrieved from [Link]

Foundational

2-(2-Amino-4-pyridyl)-2-propanol molecular weight and formula

Topic: 2-(2-Amino-4-pyridyl)-2-propanol: Technical Profile & Synthetic Architecture Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 2-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Amino-4-pyridyl)-2-propanol: Technical Profile & Synthetic Architecture Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(2-Amino-4-pyridyl)-2-propanol (CAS: 1229649-59-5) is a functionalized pyridine building block increasingly utilized in fragment-based drug discovery (FBDD).[1] Characterized by a "gem-dimethyl" substituted alcohol tail, this scaffold serves as a critical polarity-modulating motif in kinase inhibitor design. Its structural duality—offering a solvent-exposed solubilizing group (the tertiary alcohol) and a hinge-binding motif (the 2-aminopyridine system)—makes it a privileged fragment for optimizing physicochemical properties (LogP, tPSA) without sacrificing ligand efficiency.

Part 1: Physicochemical Profile

The molecular architecture of 2-(2-Amino-4-pyridyl)-2-propanol is defined by its low molecular weight and specific hydrogen-bonding capabilities, adhering strictly to the "Rule of 3" for fragment libraries.

Core Identity Data
ParameterSpecificationNotes
IUPAC Name 2-(2-Aminopyridin-4-yl)propan-2-ol
Common Synonyms

-Dimethyl-2-amino-4-pyridinemethanol; 4-(1-Hydroxy-1-methylethyl)-2-aminopyridine
CAS Number 1229649-59-5 Primary commercial identifier.
Molecular Formula

Molecular Weight 152.19 g/mol Ideal for FBDD (MW < 300).
SMILES CC(C)(O)c1ccnc(N)c1
Druggability Metrics
  • Lipophilicity (cLogP): ~0.45 – 0.60. The introduction of the hydrophilic tertiary alcohol significantly lowers the LogP compared to the parent 2-amino-4-isopropylpyridine, enhancing aqueous solubility.

  • Topological Polar Surface Area (tPSA): ~59 Ų.

    • Contribution: Pyridine N (~13) + Amino (~26) + Hydroxyl (~20).

    • Implication: High permeability potential (PSA < 140 Ų) while maintaining sufficient polarity for cytosolic distribution.

  • pKa Profile:

    • Pyridine Nitrogen: ~6.5–7.0. The electron-donating amino group at position 2 increases the basicity of the ring nitrogen compared to unsubstituted pyridine (pKa 5.2).

    • Implication: Likely protonated at physiological pH (7.4), aiding electrostatic interactions within the binding pocket.

Part 2: Synthetic Architecture

The synthesis of 2-(2-Amino-4-pyridyl)-2-propanol requires navigating the reactivity of the pyridine ring. Direct alkylation is difficult; therefore, the preferred industrial route utilizes a Grignard addition to an ester precursor. This method offers the highest atom economy and avoids the need for extensive protecting group manipulations.

Pathway Logic: Grignard Addition
  • Precursor: Methyl 2-aminopyridine-4-carboxylate (or the ethyl ester).

  • Reagent: Methylmagnesium bromide (MeMgBr) or Methylmagnesium chloride (MeMgCl).

  • Mechanism: Double nucleophilic addition of the methyl carbanion to the ester carbonyl.

  • Critical Control Point: The amino group at position 2 contains acidic protons. To prevent quenching of the Grignard reagent, an excess (3.5 to 4.0 equivalents) of MeMgBr is required:

    • 1st Eq: Deprotonates the primary amine (forming a magnesium amide).

    • 2nd Eq: Attacks the ester

      
       ketone intermediate.
      
    • 3rd Eq: Attacks the ketone

      
       tertiary alkoxide.
      
Experimental Workflow (Protocol)

Step 1: Reagent Preparation Ensure all glassware is oven-dried and flushed with Argon/Nitrogen. Use anhydrous THF (Tetrahydrofuran) as the solvent to stabilize the Grignard complex.

Step 2: Addition Phase

  • Dissolve Methyl 2-aminopyridine-4-carboxylate (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add MeMgBr (3.0 M in diethyl ether, 4.0 eq) dropwise over 30 minutes. Note: Exothermic reaction. Maintain internal temp < 10°C.

Step 3: Reaction & Quench

  • Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via LC-MS (Target mass: 153.1 [M+H]+).

  • Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous

    
    . Caution: Violent gas evolution (methane).
    

Step 4: Isolation

  • Extract aqueous layer with Ethyl Acetate (3x).[2]

  • Dry organic phase over

    
    .
    
  • Concentrate in vacuo.

  • Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography (DCM:MeOH 95:5).

Visualization: Synthetic Pathway

Synthesispath Start Methyl 2-aminopyridine-4-carboxylate (Ester Precursor) Intermediate Intermediate Complex (Magnesium Alkoxide) Start->Intermediate Nucleophilic Addition (THF, 0°C -> RT) Reagent MeMgBr (4.0 eq) (Grignard Reagent) Reagent->Intermediate Quench NH4Cl (aq) (Protonation) Intermediate->Quench Hydrolysis Product 2-(2-Amino-4-pyridyl)-2-propanol (Target) Quench->Product Isolation

Figure 1: Grignard-mediated synthesis of 2-(2-Amino-4-pyridyl)-2-propanol from the corresponding methyl ester.

Part 3: Analytical Characterization

Validation of the synthesized material relies on confirming the integrity of the gem-dimethyl group and the pyridine substitution pattern.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
  • 
     1.35 ppm (s, 6H):  Characteristic strong singlet representing the two equivalent methyl groups of the isopropyl alcohol moiety. This is the diagnostic signal for successful alkylation.
    
  • 
     5.15 ppm (s, 1H):  Hydroxyl proton (–OH). Broadens or disappears with 
    
    
    
    exchange.
  • 
     5.85 ppm (s, 2H):  Amino protons (–
    
    
    
    ). Broad singlet.
  • 
     6.50–6.60 ppm (m, 2H):  Aromatic protons at positions 3 and 5.
    
  • 
     7.85 ppm (d, 1H):  Aromatic proton at position 6 (doublet due to coupling with H-5).
    
Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: m/z 153.1

    
    .
    
  • Fragmentation: Loss of water (

    
    ) is commonly observed due to the tertiary alcohol.
    

Part 4: Pharmaceutical Application Strategy

This scaffold is not merely a passive linker; it is an active Pharmacophore Modulator .

The Gem-Dimethyl Effect

The two methyl groups on the carbon adjacent to the pyridine ring create steric bulk that restricts the rotation of the side chain (Thorpe-Ingold effect).

  • Benefit: This pre-organizes the molecule into a conformation closer to the bound state, reducing the entropic penalty upon binding to a protein target (e.g., a kinase pocket).

Kinase Inhibitor Design

In the context of ATP-competitive inhibitors:

  • Hinge Binder: The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.

    • Acceptor: Pyridine Nitrogen (N1).

    • Donor: Exocyclic Amine (

      
      ).
      
  • Solvent Front: The 2-propanol tail projects towards the solvent interface. The hydroxyl group can form water-mediated hydrogen bonds, improving the solubility of otherwise lipophilic drug candidates.

Pharmacophore Diagram

Pharmacophore PyridineN Pyridine N (H-Bond Acceptor) Amine Exocyclic NH2 (H-Bond Donor) PyridineN->Amine Hinge Binding Region Target Target Protein (e.g., Kinase ATP Pocket) PyridineN->Target Interaction Amine->Target Interaction GemDimethyl Gem-Dimethyl (Conformational Lock) Hydroxyl Tertiary -OH (Solubilizing Group) GemDimethyl->Hydroxyl Steric Restriction

Figure 2: Pharmacophore mapping of the 2-(2-Amino-4-pyridyl)-2-propanol fragment showing key interaction points.

References

  • Fluorochem Ltd. (2024). Product Specification: 2-(2-Amino-4-pyridyl)-2-propanol (CAS 1229649-59-5).[1][3] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394625 (Related Structure). Retrieved from

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual reference for Gem-dimethyl effect in drug design).
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for handling aminopyridines).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-(2-Amino-4-pyridyl)-2-propanol via Grignard Reaction

Executive Summary & Strategic Analysis The synthesis of 2-(2-amino-4-pyridyl)-2-propanol (also known as 2-(2-aminopyridin-4-yl)propan-2-ol) is a critical transformation in the production of kinase inhibitors (e.g., crizo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-(2-amino-4-pyridyl)-2-propanol (also known as 2-(2-aminopyridin-4-yl)propan-2-ol) is a critical transformation in the production of kinase inhibitors (e.g., crizotinib intermediates) and Hsp90 inhibitors. The target molecule features a tertiary alcohol installed on a pyridine ring that also bears a free primary amine.

The Chemoselectivity Challenge

The core challenge in this synthesis is the presence of the acidic primary amine (


) on the starting material, methyl 2-aminopyridine-4-carboxylate . Grignard reagents (e.g., methylmagnesium bromide, MeMgBr) are both strong nucleophiles and strong bases (

).

When MeMgBr is introduced, it will preferentially deprotonate the amine before attacking the ester. This creates two distinct synthetic pathways:

  • Route A: The "Sacrificial" Direct Addition (Recommended for Speed): Using excess Grignard reagent to deprotonate the amine in situ, forming a magnesium amide intermediate that remains susceptible to nucleophilic attack at the ester.

  • Route B: The Halogen-Precursor Route (Recommended for Scale): Performing the Grignard reaction on a 2-chloro analog, followed by late-stage amination.

This guide details Route A , as it offers the most direct access to the target without protection/deprotection steps, provided that specific stoichiometry and workup protocols are strictly followed.

Chemical Mechanism & Stoichiometry

To successfully execute the direct addition, one must account for the "proton sponge" effect of the amino group.

Reaction Stoichiometry
  • Substrate: Methyl 2-aminopyridine-4-carboxylate (1.0 equiv)

  • Reagent: Methylmagnesium bromide (3.0 M in Et₂O or THF)

  • Theoretical Demand:

    • 2.0 equiv for deprotonation of the

      
       (forming the dianion species).
      
    • 2.0 equiv for the double addition to the ester (forming the tertiary alkoxide).

    • Total Minimum: 4.0 equivalents.

  • Recommended Load: 4.5 – 5.0 equivalents to drive kinetics to completion.

Mechanistic Visualization

The following diagram illustrates the sequential consumption of Grignard equivalents.

GrignardMechanism Start Methyl 2-aminopyridine- 4-carboxylate Step1 Deprotonation (Fast, Exothermic) Start->Step1 + 2 eq MeMgBr Inter1 Magnesium Amide Intermediate (Insoluble Salt) Step1->Inter1 Step2 Nucleophilic Attack 1 (Ketone Formation) Inter1->Step2 + 1 eq MeMgBr Step3 Nucleophilic Attack 2 (Alkoxide Formation) Step2->Step3 + 1 eq MeMgBr Product Target: 2-(2-Amino-4-pyridyl)- 2-propanol Step3->Product Acidic Quench (NH4Cl)

Caption: Sequential consumption of MeMgBr. The formation of the insoluble magnesium amide (Inter1) often causes stirring issues, requiring high-torque agitation.

Detailed Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Substrate Methyl 2-aminopyridine-4-carboxylate (>98%)Starting material.[1][2][3]
Reagent MeMgBr (3.0 M in Diethyl Ether)Nucleophile. Ether is preferred over THF for easier workup, though THF improves solubility.
Solvent Anhydrous THF (inhibitor-free)Reaction medium. Must be <50 ppm water.
Quench Sat. aq. Ammonium Chloride (

)
Proton source to hydrolyze alkoxide.[4]
Equipment 3-Neck Flask, Mechanical Stirrer, N2 lineMechanical stirring is mandatory due to slurry formation.
Step-by-Step Procedure
1. System Preparation
  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel.

  • Flush with Nitrogen (

    
    ) for 15 minutes. Maintain a positive pressure of 
    
    
    
    throughout.
2. Solubilization (Critical Step)
  • Charge the flask with Methyl 2-aminopyridine-4-carboxylate (10.0 g, 65.7 mmol) .

  • Add Anhydrous THF (150 mL) .

  • Note: The starting material has limited solubility. Mild warming (35°C) may be required to dissolve it initially, but cool the system to 0°C (ice/water bath) before reagent addition.

3. Reagent Addition (The "Sacrificial" Phase)
  • Charge the addition funnel with MeMgBr (3.0 M in

    
    , 110 mL, ~330 mmol, 5.0 equiv) .
    
  • Dropwise Addition: Add the first 2.0 equivalents slowly over 30 minutes.

    • Observation: A vigorous exotherm and gas evolution (methane) will occur as the amine is deprotonated. A thick precipitate (magnesium amide salt) will form. Increase stirring speed to maximum safe limit.

  • Nucleophilic Addition: Add the remaining 3.0 equivalents over 45 minutes, maintaining internal temperature

    
    .
    
4. Reaction Maintenance
  • Remove the ice bath and allow the slurry to warm to Room Temperature (RT).

  • Stir at RT for 4–6 hours.

  • IPC (In-Process Control): Aliquot 50 µL, quench in MeOH, check via UPLC/TLC. Disappearance of the methyl ester peak indicates completion.

5. Quench & Workup (Emulsion Management)
  • Cool the mixture back to 0°C .

  • Slow Quench: Add Saturated

    
     (100 mL)  dropwise.
    
    • Caution: Violent hydrolysis of excess Grignard.

  • Solubilization: If magnesium salts form a "sticky rock" at the bottom, add 10% aqueous acetic acid or Rochelle's Salt solution until two clear layers form.

  • Extraction: Separate layers.[5] Extract the aqueous phase with EtOAc (

    
    ).
    
  • Drying: Combine organics, wash with Brine, dry over

    
    , and concentrate
    
    • Yield expectation: The crude product is often a yellow solid.

Troubleshooting & Critical Parameters

The "Stalled Reaction" Phenomenon

If the reaction stalls (ester remains unconsumed), the magnesium amide precipitate has likely encapsulated the unreacted ester.

Solution:

  • Use THF/Toluene mix: A 1:1 mixture can sometimes improve the solubility of the magnesium intermediate.

  • Sonication: Brief sonication (if safe/feasible) can break up the aggregates.

  • Temperature: Gently heat to 40°C after the full addition of Grignard.

Impurity Profile
ImpurityOriginRemediation
Acetyl Pyridine Incomplete addition (only 1 eq added to ester).Ensure >4.5 eq Grignard; increase reaction time.
Dimeric species Radical coupling (rare).Maintain inert atmosphere; avoid metallic Mg impurities.
Magnesium salts Poor workup.Use Rochelle's salt (Potassium sodium tartrate) wash.

Process Workflow Diagram

Workflow Prep Inert System Prep (N2, Dry THF) Dissolve Dissolve Substrate (Methyl 2-aminopyridine-4-carboxylate) Prep->Dissolve Add1 Add 2.0 eq MeMgBr (Deprotonation Phase) *Exotherm Control* Dissolve->Add1 Add2 Add 3.0 eq MeMgBr (Addition Phase) *Slurry Management* Add1->Add2 Quench Quench with NH4Cl + Rochelle's Salt Add2->Quench Extract Extraction (EtOAc) & Concentration Quench->Extract

Caption: Operational workflow emphasizing the two-stage addition and specific quench protocols.

References

  • PubChem Compound Summary. Methyl 2-aminopyridine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • World Intellectual Property Organization. WO 2013/134298 - Synthesis of Pyridine Intermediates via Grignard Reagents. (See Example 1 for analogous Grignard addition to amino-esters). [Link]

  • National Institutes of Health (PMC). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (Validates the use of 3.5+ equiv Grignard for amino-nitrile/ester substrates). [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Esters. (Mechanistic grounding for double addition). [Link]

Sources

Application

Protocol for amination of 2-chloro-4-(2-hydroxypropan-2-yl)pyridine

Application Note: Protocol for the Amination of 2-Chloro-4-(2-hydroxypropan-2-yl)pyridine Executive Summary & Scope This technical guide details the synthetic protocols for the amination of 2-chloro-4-(2-hydroxypropan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Amination of 2-Chloro-4-(2-hydroxypropan-2-yl)pyridine

Executive Summary & Scope

This technical guide details the synthetic protocols for the amination of 2-chloro-4-(2-hydroxypropan-2-yl)pyridine (referred to herein as Substrate 1 ). This compound is a critical pharmacophore, notably serving as a key intermediate in the synthesis of IDH2 inhibitors like Enasidenib (AG-221).

The Synthetic Challenge: The primary challenge is achieving high conversion at the C2-chloride position while preserving the tertiary alcohol at the C4 position.

  • Risk 1 (Acidic/Thermal): Tertiary alcohols are prone to dehydration to form the corresponding alkene (isopropenyl group) under acidic conditions or excessive heat.

  • Risk 2 (Chemo-selectivity): The pyridine nitrogen activates the C2-Cl bond, but the alcohol proton can interfere with base-sensitive metal catalysts.

Scope of Protocols:

  • Protocol A (Buchwald-Hartwig): The "Gold Standard" for coupling complex, steric, or non-nucleophilic amines. Uses mild conditions to ensure alcohol stability.

  • Protocol B (Thermal

    
    ):  A metal-free approach suitable only for highly nucleophilic, small amines (e.g., aqueous methylamine, ammonia).
    

Chemical Context & Mechanism

The 2-chloropyridine moiety is electron-deficient due to the electronegative nitrogen atom, which lowers the LUMO energy at the C2 position, facilitating nucleophilic attack. However, the presence of the electron-donating alkyl-alcohol group at C4 slightly deactivates the ring compared to unsubstituted 2-chloropyridine, often necessitating catalysis.

Decision Tree: Selecting the Right Protocol

ReactionChoice Start Start: Substrate 1 + Amine AmineType Analyze Amine Type Start->AmineType Simple Small, Nucleophilic (MeNH2, NH3, Morpholine) AmineType->Simple High Nucleophilicity Complex Complex, Steric, or Aniline derivatives AmineType->Complex Low Nucleophilicity or High Value RouteB Protocol B: Thermal SnAr (No Metal) Simple->RouteB RouteA Protocol A: Buchwald-Hartwig (Pd-Catalysis) Complex->RouteA

Caption: Operational logic for selecting the amination strategy based on amine nucleophilicity and steric hindrance.

Protocol A: Buchwald-Hartwig Cross-Coupling (Recommended)

This method is preferred for most medicinal chemistry applications due to its mild temperature profile (


C) and broad functional group tolerance.
Reagent Table
ReagentEquiv.[1][2]RoleCritical Note
Substrate 1 1.0ElectrophileEnsure purity >95%; dry under vacuum.
Amine Partner 1.2NucleophileIf HCl salt, add extra base (1.2 eq).
Pd(OAc)₂ 0.05Pre-catalystCost-effective; generates Pd(0) in situ.
Xantphos 0.10LigandLarge bite angle favors reductive elimination.
Cs₂CO₃ 2.0BaseMild base; avoids deprotonation of tert-alcohol.
1,4-Dioxane [0.2 M]SolventAnhydrous/Degassed is mandatory.

Alternative Catalyst System: For extremely hindered amines, switch to Pd₂dba₃ (2 mol%) and BrettPhos (4 mol%) with NaOtBu (use NaOtBu with caution; Cs₂CO₃ is safer for the alcohol).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of dry Nitrogen or Argon.

  • Charging Solids:

    • Add Substrate 1 (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) to the flask.

    • Note: If the amine partner is a solid, add it now.

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-Dioxane to achieve a concentration of 0.2 M (relative to Substrate 1).

    • If amine is liquid: Add the amine (1.2 equiv) via syringe now.

    • Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the solvent) to remove dissolved Oxygen. Oxygen kills the active Pd(0) species.

  • Reaction:

    • Seal the vessel.

    • Heat to 90°C in an oil bath (or heating block).

    • Monitor by LC-MS or TLC every 2 hours. Reaction typically completes in 4–12 hours.

    • Checkpoint: Look for the disappearance of the starting material (m/z ~172 for Cl-isotope pattern) and appearance of product mass.

  • Workup (Crucial for Alcohol Stability):

    • Cool to room temperature.[1]

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove insoluble salts and palladium black. Rinse with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.[2]

    • Partition the residue between Ethyl Acetate and Water (Do NOT use acidic brine or HCl, as this may dehydrate the alcohol).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (Silica gel).

    • Eluent: 0-10% Methanol in Dichloromethane (DCM). The product is polar due to the hydroxyl and amino groups.

Protocol B: Thermal (Metal-Free)

Suitable only for small, highly nucleophilic amines (e.g., Methylamine, Morpholine, Pyrrolidine). This method relies on forcing conditions.

Reagent Table
ReagentEquiv.[1][2]RoleCritical Note
Substrate 1 1.0Electrophile
Amine 3.0 - 5.0NucleophileUse excess to drive kinetics.
DIPEA 2.0Base/ScavengerNeutralizes HCl byproduct.
NMP or DMSO [0.5 M]SolventHigh boiling point, polar aprotic.
Step-by-Step Procedure
  • Setup:

    • Use a thick-walled pressure vessel (sealed tube) behind a blast shield.

  • Addition:

    • Dissolve Substrate 1 in NMP (N-Methyl-2-pyrrolidone).

    • Add DIPEA (Diisopropylethylamine).

    • Add the Amine (e.g., 40% aqueous methylamine or pure liquid amine).

  • Reaction:

    • Seal the vessel tightly.

    • Heat to 120°C - 130°C .

    • Warning: Do not exceed 140°C. The tertiary alcohol will begin to eliminate to the alkene significantly above this threshold.

    • Stir for 16–24 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Water and extract with Ethyl Acetate (

      
      ).
      
    • Wash: The NMP/DMSO solvent requires thorough water washes (5 times) to remove from the organic layer.

    • Dry and concentrate.

Mechanistic Visualization (Buchwald-Hartwig)

Understanding the catalytic cycle helps in troubleshooting. The reductive elimination step is often the bottleneck for hindered substrates.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate 1 Complex1 L-Pd(II)-Ar-Cl OxAdd->Complex1 LigandEx Amine Coordination & Deprotonation Complex1->LigandEx + Amine + Base Complex2 L-Pd(II)-Ar-NHR LigandEx->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Caption: Simplified Pd(0)/Pd(II) catalytic cycle. Xantphos prevents


-hydride elimination side pathways.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failed (Cl is a poor leaving group).Switch catalyst to Pd-G3-BrettPhos or Pd(crotyl)(tBuXPhos)Cl . Increase temp to 100°C.
Dehydration (Alkene formation) Reaction medium too acidic or too hot.Ensure base (Cs₂CO₃) is dry. Lower temperature. Switch from

to Pd-catalyzed route.
Protodehalogenation (Cl replaced by H)

-hydride elimination from the amine.
Use a bidentate ligand like BINAP or Xantphos to enforce reductive elimination.
Pd Black Precipitation Catalyst decomposition ("death").Oxygen leak? Regass solvent.[3] Add more ligand (excess ligand stabilizes Pd).

Safety & Handling

  • Pyridine Toxicity: 2-chloropyridines are potential sensitizers and toxic by inhalation. Handle only in a fume hood.

  • Pressure Hazards: Protocol B involves heating volatile amines in sealed vessels. Use blast shields.

  • Heavy Metals: Palladium waste must be segregated into specific heavy metal waste streams.

References

  • Enasidenib Synthesis Precedent

    • Stein, E. M., et al. "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[3] Blood2017 , 130(6), 722-731. Link

    • Note: Describes the utility of the 2-chloro-4-substituted pyridine scaffold in IDH2 inhibitor synthesis.
  • Buchwald-Hartwig Methodology

    • Paul, F., Patt, J., & Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds.[4] Reaction intermediates and catalyst improvements." J. Am. Chem. Soc.1994 , 116(13), 5969–5970. Link

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link

  • Nucleophilic Substitution on Pyridines

    • Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of 2-Halopyridines."[5][6] Organic Preparations and Procedures International2012 . (General reference for

      
       kinetics on chloropyridines).
      

Sources

Method

Strategic Manipulation of 2-Amino-4-Pyridyl Alcohols: Orthogonal Protection Protocols

Topic: Protecting group strategies for 2-amino-4-pyridyl alcohols Content Type: Application Note & Protocol Guide Introduction: The Amphoteric Scaffold Challenge The 2-amino-4-hydroxymethylpyridine scaffold (and its alky...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for 2-amino-4-pyridyl alcohols Content Type: Application Note & Protocol Guide

Introduction: The Amphoteric Scaffold Challenge

The 2-amino-4-hydroxymethylpyridine scaffold (and its alkyl analogs) is a ubiquitous pharmacophore in kinase inhibitors (e.g., Crizotinib, Palbociclib intermediates) and GPCR ligands. However, functionalizing this core presents a distinct "amphoteric" chemoselectivity challenge:

  • Nucleophilic Competition: The scaffold contains three nucleophilic sites: the exocyclic amine (

    
    ), the pyridine ring nitrogen (
    
    
    
    ), and the primary alcohol (
    
    
    ).
  • Regiochemical Ambiguity: Electrophiles often attack the highly basic ring nitrogen (

    
    ) first (kinetic control), leading to unstable pyridinium salts or 
    
    
    
    -acylated products, rather than the desired exocyclic carbamates.
  • Solubility & Workup: The polarity of the free amino-alcohol often precludes standard aqueous extraction, necessitating highly efficient protection strategies that render the molecule lipophilic.

This guide details a field-proven, orthogonal protection strategy using the Boc (amine) and TBS (alcohol) groups. This combination allows for independent manipulation of either site, critical for divergent synthesis.

Strategic Decision Matrix

Select your protection route based on the downstream chemistry requirements.[1]

FeatureRoute A: Boc / TBS (Recommended)Route B: Cbz / TBDPS Route C: Phthalimide / Acetate
Amine Stability Stable to Base, Fluoride, HydrogenolysisStable to Acid, mild BaseStable to Acid, Oxidizers
Alcohol Stability Stable to Base, OxidizersStable to Acid (High), BaseStable to Acid, Oxidizers
Amine Deprotection Acid (TFA/HCl)Hydrogenolysis (

)
Hydrazine (

)
Alcohol Deprotection Fluoride (TBAF) or AcidFluoride (TBAF)Base (K₂CO₃)
Primary Use Case Suzuki Couplings, LithiationAcidic conditions requiredFriedel-Crafts, Nitrations

Critical Mechanism: Controlling Regioselectivity[3]

The most common failure mode in protecting 2-aminopyridines is the formation of mixtures containing ring-acylated products.

The "Bis-Boc" Solution: Direct mono-protection often fails. The most robust protocol involves forcing the reaction to the N,N-di-Boc species, followed by selective hydrolysis. The electron-withdrawing nature of the first Boc group on the exocyclic amine dramatically reduces the basicity of the ring nitrogen, preventing further side reactions.

Visualization: Regioselectivity Logic

G Start 2-Amino-4-pyridyl Alcohol Direct Direct Mono-Boc (1.0 eq Boc2O) Start->Direct Low Control BisBoc Bis-Boc Strategy (3.0 eq Boc2O, DMAP) Start->BisBoc High Control Mixture Mixture: Ring-N (Kinetic) + Exocyclic-N (Thermodynamic) Direct->Mixture Intermed N,N-DiBoc Intermediate (Lipophilic, Stable) BisBoc->Intermed Hydrolysis Selective Hydrolysis (K2CO3/MeOH) Intermed->Hydrolysis Final Mono-Boc Product (Exocyclic Only) Hydrolysis->Final

Caption: Workflow comparing direct mono-protection (prone to mixtures) vs. the high-fidelity Bis-Boc strategy.

Experimental Protocols

Protocol A: Regioselective Amine Protection (The Bis-Boc Method)

Target: N-(4-(hydroxymethyl)pyridin-2-yl)pivalamide or tert-butyl carbamate.

Rationale: Using excess


 with DMAP drives the reaction to completion (di-Boc), overcoming the low nucleophilicity of the exocyclic amine. Subsequent mild basic hydrolysis cleaves the more labile Boc group (sterically crowded), leaving the desired mono-Boc.

Reagents:

  • Substrate: 2-amino-4-hydroxymethylpyridine (10 mmol)

  • 
     (Di-tert-butyl dicarbonate): 2.5 – 3.0 equivalents
    
  • 
     (Triethylamine): 3.0 equivalents
    
  • DMAP (4-Dimethylaminopyridine): 0.1 equivalents (Catalyst)

  • Solvent: DCM (Dichloromethane) or THF

Step-by-Step:

  • Setup: Dissolve substrate in DCM (

    
    ) under 
    
    
    
    atmosphere. Add
    
    
    and DMAP.
  • Addition: Cool to

    
    . Add 
    
    
    
    (dissolved in minimal DCM) dropwise.
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor TLC for disappearance of mono-Boc intermediate (Target: single spot of di-Boc).

    • Note: The alcohol (

      
      ) may also be partially Boc-protected (carbonate) during this step. This is acceptable as it will be cleaved in the next step.
      
  • Workup: Wash with saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate.
  • Hydrolysis (The Critical Step): Redissolve the crude foam in

    
    . Add 
    
    
    
    (2.0 eq) and stir at RT for 1–2 hours.
    • Mechanism:[2][3][4][5][6][7][8] This selectively cleaves the O-Boc (carbonate) and one N-Boc group, but leaves the second N-Boc intact due to electronic stabilization from the pyridine ring.

  • Purification: Concentrate MeOH, dilute with EtOAc, wash with water. Crystallization is often possible; otherwise, flash chromatography (Hex/EtOAc).

Protocol B: Alcohol Protection (Silylation)

Target: tert-butyldimethylsilyl (TBS) Ether.

Rationale: With the amine protected (and the ring nitrogen deactivated by the electron-withdrawing Boc group), standard silylation is straightforward. Imidazole is used as a base/catalyst.[3]

Reagents:

  • Substrate: N-Boc-2-amino-4-hydroxymethylpyridine

  • TBSCl (tert-Butyldimethylsilyl chloride): 1.2 equivalents[9]

  • Imidazole: 2.5 equivalents[9]

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Setup: Dissolve the N-Boc intermediate in DMF (

    
    ). Add Imidazole.[3][9]
    
  • Addition: Add TBSCl in one portion at

    
    .
    
  • Reaction: Stir at RT for 2–3 hours.

    • QC Check: Monitor by TLC. The product will be significantly less polar than the starting alcohol.

  • Workup: Dilute with

    
     (Ether extracts DMF better than EtOAc). Wash 
    
    
    
    with water to remove DMF/Imidazole.
  • Yield: typically >90%.[10]

Orthogonal Deprotection Workflows

The power of this strategy lies in the ability to expose one functional group while keeping the other masked.

Visualization: Deprotection Logic

D FullyProtected Fully Protected (N-Boc, O-TBS) PathA Path A: Expose Alcohol (Keep Amine Protected) FullyProtected->PathA PathB Path B: Expose Amine (Keep Alcohol Protected) FullyProtected->PathB ReagentA TBAF (THF, 0°C) or TBAF/AcOH (Buffered) PathA->ReagentA ReagentB Difficult/Rare (Acid cleaves both) PathB->ReagentB ProductA Product: N-Boc Alcohol (Ready for Oxidation/Halogenation) ReagentA->ProductA ProductB Warning: Acidic cleavage of Boc usually cleaves TBS too. ReagentB->ProductB

Caption: Decision tree for deprotection. Note that selective amine deprotection in the presence of TBS is challenging with standard acid.

Selective Removal Protocols[5][13]

1. Removing TBS (Keeping Boc):

  • Reagent: TBAF (1.0 M in THF).[11]

  • Condition:

    
     to RT, 1 hour.
    
  • Result: The fluoride ion has high affinity for Silicon. The carbamate (Boc) is stable to fluoride.

  • Application: Use this when you need to oxidize the alcohol to an aldehyde or convert it to a bromide for coupling.

2. Global Deprotection (Removing Both):

  • Reagent:

    
     in Dioxane or TFA/DCM (1:1).
    
  • Condition: RT, 1–2 hours.

  • Result: Acid protonates the carbamate (releasing isobutylene) and hydrolyzes the silyl ether.

  • Note: If the resulting pyridine salt is water-soluble, use ion-exchange resin for isolation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amine Protection) Ring Nitrogen AcylationSwitch to "Bis-Boc" method. Do not use 1.0 eq of

.
Silyl Migration Base-catalyzed migration of TBS from O to NAvoid strong bases (NaH) with unprotected amines. Ensure Amine is Boc-protected before silylation.
TBAF side reactions Basicity of TBAFUse buffered TBAF (add 1.0 eq Acetic Acid) or use HF-Pyridine complex for sensitive substrates.
Poor Solubility Zwitterionic nature of deprotected productIsolate as the HCl salt or protect immediately.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.
  • BenchChem. Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.Link

  • Organic Chemistry Portal. Boc-Protected Amino Groups - Stability and Protocols.Link

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers (TBS) - Stability and Deprotection.Link

  • Burkhard, J. A., et al. Development of a Streamlined Manufacturing Process for... KRAS G12C Inhibitor Divarasib.[12] Org.[13][3][9][14] Process Res. Dev. 2024, 28, 1, 102–111.[12] (Demonstrates industrial handling of functionalized aminopyridines). Link

  • Perron, V., et al. A Simple and Efficient Protection Procedure... for Mono-N-Boc Aromatic Amines. Synthesis 2009, 283–289.[14] (Key reference for the Bis-Boc strategy). Link

Sources

Application

Preparation of kinase inhibitors using 2-(2-Amino-4-pyridyl)-2-propanol

Application Note: Preparation of Kinase Inhibitors Using 2-(2-Amino-4-pyridyl)-2-propanol Part 1: Strategic Overview & Rationale In the landscape of kinase inhibitor discovery, the 2-aminopyridine motif is a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Kinase Inhibitors Using 2-(2-Amino-4-pyridyl)-2-propanol

Part 1: Strategic Overview & Rationale

In the landscape of kinase inhibitor discovery, the 2-aminopyridine motif is a privileged scaffold, serving as a critical "hinge binder" that forms hydrogen bonds with the ATP-binding pocket (specifically the backbone carbonyl and amide NH of the hinge region residues).

The specific intermediate 2-(2-Amino-4-pyridyl)-2-propanol (CAS: 1229649-59-5) represents a highly optimized fragment for two reasons:

  • Solubility & Physicochemical Properties: The 4-position substitution points towards the solvent-exposed region of the kinase domain. The gem-dimethyl tertiary alcohol moiety acts as a polar head group, significantly improving aqueous solubility compared to simple alkyl chains, while the steric bulk of the methyl groups prevents metabolic oxidation (a common issue with primary/secondary alcohols or ethyl groups).

  • Synthetic Versatility: The primary amine at the 2-position serves as a nucleophile for coupling to core scaffolds (e.g., pyrimidines, quinazolines) via Buchwald-Hartwig amination or SNAr reactions, allowing for rapid library generation.

This guide details the robust synthesis of this intermediate and its downstream application in generating Type I kinase inhibitors.

Part 2: Synthesis of the Intermediate

Target Molecule: 2-(2-Amino-4-pyridyl)-2-propanol Precursor: Methyl 2-aminopyridine-4-carboxylate (or 2-Amino-4-cyanopyridine) Methodology: Grignard Addition (Direct vs. Protected)

Protocol A: Direct Grignard Addition (Process Chemistry Route)

Rationale: This route avoids protection/deprotection steps, utilizing excess Grignard reagent to act as both a base (deprotonating the amine) and a nucleophile.

Reagents:

  • Methyl 2-aminopyridine-4-carboxylate (1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (4.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Charge the flask with Methyl 2-aminopyridine-4-carboxylate (10 g, 65.7 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer MeMgBr (98.5 mL, 295 mmol, 4.5 eq) to the addition funnel. Add dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature below 5°C.

    • Note: The first 2 equivalents will deprotonate the primary amine (-NH₂ → -N(MgBr)₂). The subsequent equivalents effect the addition to the ester.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target [M+H]+ = 153.1).

  • Quench (Critical): Cool the mixture back to 0°C. Carefully quench by slow addition of saturated NH₄Cl solution (50 mL). This step is exothermic; vigorous stirring is required to break up magnesium salts.

  • Extraction: Dilute with EtOAc (200 mL) and water (100 mL). Separate phases. Extract the aqueous layer with EtOAc (3 x 100 mL).

    • Tip: The product is polar. Adding a small amount of MeOH (5%) to the organic solvent can improve extraction efficiency.

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH, gradient 95:5:0.5 to 90:10:1).

Yield Expectation: 75–85% as a white to off-white solid.

Part 3: Application in Kinase Inhibitor Synthesis

Scenario: Coupling the intermediate to a 2,4-dichloropyrimidine core (a common scaffold for ALK, CDK, and EGFR inhibitors).

Protocol B: Buchwald-Hartwig Cross-Coupling

Rationale: 2-aminopyridines are relatively weak nucleophiles. While SNAr is possible with highly electron-deficient cores, Palladium-catalyzed coupling ensures broad substrate scope and higher yields.

Reagents:

  • Core Scaffold: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: 2-(2-Amino-4-pyridyl)-2-propanol (1.1 eq)

  • Catalyst: Pd₂(dba)₃ (0.05 eq)

  • Ligand: Xantphos (0.1 eq)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inertion: Charge a microwave vial or pressure tube with the Core Scaffold (1.0 mmol), the Pyridine Intermediate (1.1 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).

  • Solvation: Cap the vial and purge with Nitrogen/Argon for 5 minutes. Add degassed 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 12 hours (thermal) or 120°C for 45 minutes (microwave).

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium residues. Wash the pad with DCM.

  • Analysis: Concentrate the filtrate. The crude material typically contains the regioisomer mixture (C2 vs C4 displacement on pyrimidine).

  • Regioselectivity Note: Under basic conditions, the C4 position of 2,4-dichloropyrimidine is usually more reactive via SNAr, but Pd-catalysis can be sensitive to steric bulk. Verify regiochemistry using 2D NMR (HMBC).

Part 4: Visualization of Workflows

Figure 1: Synthesis and Coupling Pathway

The following diagram illustrates the conversion of the ester precursor to the active hinge-binding fragment and its subsequent coupling.

KinaseInhibitorSynthesis cluster_0 Key Transformation Start Methyl 2-aminopyridine- 4-carboxylate Reagent MeMgBr (4.5 eq) THF, 0°C -> RT Start->Reagent Intermed 2-(2-Amino-4-pyridyl)- 2-propanol (Hinge Binder) Reagent->Intermed Grignard Addition Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) Intermed->Coupling Final Kinase Inhibitor Precursor Coupling->Final C-N Bond Formation Scaffold Core Scaffold (e.g., 2,4-Dichloropyrimidine) Scaffold->Coupling

Caption: Figure 1. Synthetic route from ester precursor to coupled kinase inhibitor scaffold.

Part 5: Analytical Data & Quality Control

To validate the synthesis of 2-(2-Amino-4-pyridyl)-2-propanol , compare obtained data against these standards:

ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation of the amine.
1H NMR (DMSO-d6) δ 6.95 (d, 1H), 6.70 (s, 1H), 6.55 (d, 1H), 5.85 (s, 2H, NH₂), 5.10 (s, 1H, OH), 1.35 (s, 6H)Diagnostic gem-dimethyl singlet at ~1.35 ppm.
LC-MS (ESI+) [M+H]+ = 153.19Principal peak.
Solubility Soluble in DMSO, MeOH, dilute HClPoor solubility in non-polar solvents (Hexane).

Part 6: References

  • Pfizer Inc. (2010).[1] "General and mild preparation of 2-aminopyridines." Organic Letters.

  • Journal of Medicinal Chemistry (2021). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." ACS Publications.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53394627, 2-(2-Aminopyridin-4-yl)propan-2-ol.

  • MDPI (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules.

Sources

Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 2-Fluoropyridines in SNAr Chemistry Nucleophilic aromatic substitution (SNAr) on 2-fluoropyridine derivatives repre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Fluoropyridines in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) on 2-fluoropyridine derivatives represents a pivotal transformation in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. When substituted with a fluorine atom at the 2-position, this reactivity is significantly enhanced. The high electronegativity of fluorine powerfully polarizes the C-F bond and activates the ring for attack, making the 2- and 6-positions prime targets for a diverse array of nucleophiles.[1]

A key, and somewhat counterintuitive, aspect of this reaction is the role of the C-F bond strength. While it is the strongest single bond to carbon, fluoride proves to be an excellent leaving group in the context of SNAr. This is because the rate-determining step is typically the initial nucleophilic attack to form a stabilized intermediate, not the subsequent elimination of the halide.[1][2] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[1] This heightened reactivity often allows for the use of milder reaction conditions, which is a critical advantage when working with complex and sensitive molecular architectures commonly found in drug candidates.[1][3]

These application notes provide a comprehensive guide to understanding and implementing SNAr reactions on 2-fluoropyridine derivatives. We will delve into the reaction mechanism, provide optimized reaction conditions for various nucleophile classes, present detailed experimental protocols, and offer troubleshooting guidance.

Pillar 1: The Reaction Mechanism - A Stepwise Path to Functionalization

The SNAr reaction on a 2-fluoropyridine derivative proceeds through a well-established two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom (C2). This step temporarily breaks the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial and is the primary determinant of the reaction's feasibility.[4]

  • Leaving Group Elimination and Aromatization: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

The electron-deficient nature of the pyridine ring, particularly the nitrogen atom's ability to stabilize the negative charge in the Meisenheimer intermediate through resonance, is what makes the 2- and 4-positions exceptionally reactive towards nucleophiles.[1][5][4][6] When the nucleophile attacks at the C2 or C4 position, one of the resulting resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[5][4] This is not possible when attack occurs at the C3 position.[5][4]

Caption: General mechanism of SNAr on 2-fluoropyridine.

Pillar 2: Optimized Protocols and Reaction Conditions

The versatility of the SNAr reaction on 2-fluoropyridines stems from its compatibility with a wide range of nucleophiles. The following tables summarize optimized reaction conditions for various classes of nucleophiles with unsubstituted 2-fluoropyridine. These conditions serve as an excellent starting point for substrate-specific optimization.

Data Presentation: Reaction Conditions for SNAr of 2-Fluoropyridines

Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
1°, 2°, or 3° AlcoholCyclohexanolKOtBuTHF503>95
PhenolPhenolK₃PO₄t-Amyl-OH11012>95
ThiolThiophenolK₃PO₄t-Amyl-OH1103>95

Table 2: SNAr with Nitrogen-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
1° or 2° AmineMorpholineK₃PO₄t-Amyl-OH1103>95
AmideBenzamideK₂CO₃DMSO13012>95
N-HeterocycleIndoleK₂CO₃DMSO13012>95

Table 3: SNAr with Carbon-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Yield (%)
CyanideKCN-DMSO13012~80

Experimental Protocols

General Considerations:
  • Inert Atmosphere: Reactions employing strong, air-sensitive bases like potassium tert-butoxide (KOtBu) should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[1]

  • Anhydrous Solvents: The use of anhydrous solvents is recommended, particularly for moisture-sensitive reactions, to ensure optimal yields.[1]

  • Reaction Monitoring: Progress of the reaction can be effectively monitored using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of 2-Morpholinopyridine (Amine Nucleophile)

This protocol details a standard procedure for the reaction of 2-fluoropyridine with a secondary amine.[1]

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for aqueous workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Add 2-fluoropyridine (1.0 equivalent) followed by morpholine (1.2 equivalents) to the stirring suspension.

  • Heat the reaction mixture to 110 °C and maintain for 3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[1]

Protocol 2: Synthesis of 2-Cyclohexanoxypyridine (Alcohol Nucleophile)

This protocol outlines a procedure for the reaction of 2-fluoropyridine with an alcohol.

Materials:

  • 2-Fluoropyridine

  • Cyclohexanol

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add KOtBu (1.5 equivalents).

  • Add anhydrous THF to achieve a suitable concentration (e.g., 0.2 M).

  • Add cyclohexanol (1.2 equivalents) and stir for 10-15 minutes at room temperature to form the alkoxide.

  • Add 2-fluoropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 50 °C and stir for 3 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Cool the reaction to room temperature and carefully quench with water.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Experimental_Workflow reagents 1. Reagent Setup - Add base (e.g., K₃PO₄) - Add anhydrous solvent (e.g., t-Amyl-OH) addition 2. Substrate Addition - Add 2-fluoropyridine (1.0 eq) - Add nucleophile (e.g., Morpholine, 1.2 eq) reagents->addition Under N₂ atmosphere reaction 3. Reaction - Heat to specified temp (e.g., 110 °C) - Monitor by TLC/LC-MS addition->reaction workup 4. Aqueous Workup - Cool to RT - Dilute with EtOAc & H₂O - Separate layers, extract aqueous reaction->workup Upon completion purification 5. Purification - Dry combined organic layers (Na₂SO₄) - Concentrate in vacuo - Flash column chromatography workup->purification product 6. Final Product - Characterize (NMR, MS) purification->product

Caption: Typical experimental workflow for SNAr reactions.

Pillar 3: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficiently strong base for the nucleophile.- Reaction temperature too low.- Deactivated substrate (electron-donating groups).- Moisture quenching the base/nucleophile.- Switch to a stronger base (e.g., NaH, KOtBu for alcohols/thiols).- Incrementally increase the reaction temperature.- Increase reaction time.- Ensure anhydrous conditions and use of an inert atmosphere.
Side Product Formation - Competing reaction pathways (e.g., SN2 at another site).- Decomposition of starting material or product at high temperatures.- Reaction with solvent (e.g., DMSO).- Lower the reaction temperature and extend the reaction time.- Screen alternative solvents.- For multifunctional substrates, consider protecting groups.
Difficult Purification - Product and starting material have similar polarity.- Baseline streaking on TLC due to basic nature of pyridine products.- Ensure the reaction goes to completion to simplify the mixture.- Use a different solvent system for chromatography.- Add a small amount of triethylamine (~1%) to the chromatography eluent to improve peak shape for basic compounds.

Conclusion

Nucleophilic aromatic substitution on 2-fluoropyridine derivatives is a robust and highly effective method for the synthesis of a wide array of functionalized pyridines. The enhanced reactivity imparted by the fluorine substituent allows for broad nucleophile scope under often mild conditions, making it an indispensable tool in drug discovery and development.[3] The data and protocols provided in these notes offer a solid foundation for researchers to successfully design, execute, and troubleshoot these critical transformations.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Available at: [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. Pearson. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. Available at: [Link]

Sources

Application

Topic: Scale-up Synthesis Procedures for 2-(2-aminopyridin-4-yl)propan-2-ol

An Application Note and Protocol from the Process Development Center Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(2-aminopyridin-4-yl)propan-2-ol, a key heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Process Development Center

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(2-aminopyridin-4-yl)propan-2-ol, a key heterocyclic building block in pharmaceutical development. The synthesis is based on the Grignard reaction between an appropriate 4-halopyridine precursor and acetone. This guide moves beyond a simple recitation of steps to elucidate the underlying process chemistry, address critical safety and scalability challenges, and integrate modern process analytical technology (PAT) principles. Detailed, field-tested protocols for a 100-gram scale synthesis and subsequent purification are provided, designed for researchers, chemists, and engineers in the drug development sector.

Introduction: The Strategic Importance of Pyridinols

Substituted pyridines are foundational scaffolds in medicinal chemistry, present in numerous approved drugs.[1] The target molecule, 2-(2-aminopyridin-4-yl)propan-2-ol, combines several features of high strategic value: a nucleophilic aminopyridine core, a tertiary alcohol for modulating solubility and providing a metabolic block, and a defined substitution pattern ripe for further derivatization. As drug candidates progress from discovery to clinical trials, the demand for kilogram quantities of such intermediates necessitates the development of safe, robust, and scalable synthetic routes. This guide addresses that critical need.

Process Chemistry and Mechanistic Rationale

The most direct and scalable approach to constructing the tertiary alcohol moiety on the pyridine ring is through the addition of an organometallic reagent to a ketone. A Grignard reaction has been selected for its high reactivity, cost-effectiveness, and well-understood mechanics.

The Synthetic Route: A Grignard Approach

The chosen pathway involves the formation of a Grignard reagent from 4-bromo-2-aminopyridine, followed by its reaction with acetone to yield the desired tertiary alcohol. While 4-chloro-2-aminopyridine is a potential starting material, the corresponding bromo-derivative offers a more reliable initiation of the Grignard reaction, a crucial factor for process consistency at scale.[2]

A key challenge in this synthesis is the presence of the acidic N-H proton of the 2-amino group, which will react with the highly basic Grignard reagent. Instead of a protection-deprotection sequence, which adds steps and cost, this protocol utilizes an excess of the Grignard reagent. The first equivalent deprotonates the amine, forming a magnesium amide salt, while the second equivalent is the active nucleophile that attacks the acetone.

Reaction_Pathway SM 4-Bromo-2-aminopyridine Grignard Pyridylmagnesium Bromide Intermediate (in situ) SM->Grignard Anhydrous THF Initiator (I₂) Mg Magnesium Turnings Mg->Grignard Acetone Acetone Product 2-(2-aminopyridin-4-yl)propan-2-ol Acetone->Product Grignard->Product 1. Acetone 2. Aqueous Quench (NH₄Cl)

Caption: Proposed synthetic pathway for 2-(2-aminopyridin-4-yl)propan-2-ol.

Mechanism of Grignard Addition

The core of this synthesis is the nucleophilic addition of the pyridylmagnesium bromide to the electrophilic carbonyl carbon of acetone.[3] This forms a tetrahedral magnesium alkoxide intermediate. This intermediate is stable until an aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[3]

Critical Safety Protocols for Grignard Reactions at Scale

The scale-up of Grignard reactions introduces significant safety hazards that must be rigorously controlled.[4] The primary risks are fire and uncontrolled exothermic events.[5]

  • Pyrophoric & Flammable Reagents: Grignard reagents can be pyrophoric, and the solvents used (anhydrous THF) are highly flammable.[6][7] All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) in a chemical fume hood.[4][5]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with acetone are highly exothermic.[8] A loss of cooling can lead to a runaway reaction where the solvent boils violently, potentially causing a fire and vessel over-pressurization.[4]

  • Water Reactivity: Grignard reagents react violently with water.[7] All glassware must be rigorously oven- or flame-dried, and all solvents must be anhydrous.

Mandatory Safety Measures:

Control Measure Rationale & Standard Operating Procedure (SOP)
Engineering Controls Use a certified chemical fume hood. For scales >100g, a walk-in hood with a blast shield is recommended.[5] Ensure an appropriate fire extinguisher (Class D for magnesium fires) is immediately accessible.
Administrative Controls Never work alone when performing a large-scale Grignard reaction.[4] A detailed SOP specific to the reaction must be approved before starting.
Personal Protective Equipment (PPE) Wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[4] Use Nomex or other fire-retardant gloves over nitrile gloves for handling reagents.[5]

| Reaction Monitoring | Use a thermocouple to monitor the internal reaction temperature continuously. Implement controlled, slow addition of reagents via an addition funnel or syringe pump to manage the exotherm. Have a large ice-water bath on standby for emergency cooling.[4][8] |

Detailed Scale-Up Protocol (100-g Scale)

This protocol details the synthesis of approximately 100 g of 2-(2-aminopyridin-4-yl)propan-2-ol.

Reagent and Equipment Table
Reagent/MaterialM.W.AmountMolesEquiv.
4-Bromo-2-aminopyridine173.01173.0 g1.001.00
Magnesium Turnings24.3153.5 g2.202.20
Iodine253.81~100 mg-Catalyst
Anhydrous Tetrahydrofuran (THF)72.112.5 L-Solvent
Acetone58.0869.7 g (88 mL)1.201.20
Saturated aq. NH₄Cl-~1.5 L-Quench
Ethyl Acetate88.11~2.0 L-Extraction
Brine (Saturated aq. NaCl)-~1.0 L-Wash

Equipment: 5 L, 4-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser with a nitrogen inlet, and a 500 mL constant pressure addition funnel.

Step-by-Step Synthesis Procedure

A. Reactor Preparation & Grignard Formation

  • Dry the Glassware: Ensure the 5 L reactor and addition funnel are thoroughly oven-dried and assembled hot under a positive pressure of dry nitrogen.

  • Charge Reagents: To the cooled reactor, add magnesium turnings (53.5 g) and a single crystal of iodine.

  • Prepare Halide Solution: In a separate dry flask, dissolve 4-bromo-2-aminopyridine (173.0 g) in 1.5 L of anhydrous THF.

  • Initiate Reaction: Add ~100 mL of the halide solution to the magnesium turnings. The solution should warm, and the brown color of the iodine should fade. If the reaction does not start, gentle warming with a heat gun may be required.

  • Grignard Reagent Formation: Once initiated, dilute the remaining halide solution with 500 mL of THF and transfer it to the addition funnel. Add the solution dropwise to the reactor at a rate that maintains a gentle reflux. Vigorous stirring is essential. The total addition time should be approximately 2-3 hours.

  • Completion: After the addition is complete, continue to stir the resulting dark grey-brown mixture for an additional 1 hour at room temperature to ensure full conversion.

B. Reaction with Acetone

  • Cool the Reactor: Cool the Grignard solution to 0-5 °C using an ice-water bath.

  • Prepare Acetone Solution: Dissolve acetone (69.7 g) in 500 mL of anhydrous THF and place it in the addition funnel.

  • Slow Addition: Add the acetone solution dropwise to the vigorously stirred Grignard reagent, maintaining the internal temperature below 10 °C. This addition is highly exothermic. The addition should take approximately 1.5-2 hours.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

C. Quench and Work-up

  • Cool and Quench: Cool the reaction mixture again to 0-5 °C. Slowly and carefully add 1.5 L of saturated aqueous ammonium chloride solution via the addition funnel. This will quench the excess Grignard reagent and the product alkoxide. A thick white precipitate will form.

  • Extraction: Add 1.0 L of ethyl acetate to the mixture and stir vigorously for 15 minutes.

  • Phase Separation: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Wash and Dry: Combine all organic layers and wash with brine (1.0 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an off-white to tan solid.

Purification and Analysis

The primary impurity is typically unreacted 4-bromo-2-aminopyridine. An acid-base extraction is effective for removing this basic impurity, but a final crystallization is required for high purity.[9]

Purification Protocol
  • Dissolution: Dissolve the crude product in 1.0 L of ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 300 mL). This will protonate the desired product and any remaining starting material, moving them into the aqueous layer.

  • Basification: Combine the acidic aqueous layers and cool to 0-5 °C. Slowly add 6M NaOH solution with stirring until the pH is >10. The product will precipitate as a solid.

  • Re-extraction: Extract the product from the basic aqueous phase with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Dissolve the resulting solid in a minimum amount of hot ethyl acetate or isopropanol. Allow to cool slowly to room temperature, then cool to 0-5 °C for 2 hours to complete crystallization.

  • Isolation: Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Expected yield: 75-85%.

Integrating Process Analytical Technology (PAT)

For robust, repeatable manufacturing, PAT should be integrated to monitor Critical Process Parameters (CPPs) and ensure Critical Quality Attributes (CQAs).[10][11]

PAT_Workflow RM Raw Materials (THF, Halide, Mg) GRIGNARD Grignard Formation RM->GRIGNARD REACTION Reaction with Acetone GRIGNARD->REACTION PAT1 FTIR/Raman Probe: Monitor halide consumption GRIGNARD->PAT1 PAT2 Calorimetry: Monitor heat flow GRIGNARD->PAT2 QUENCH Quench & Work-up REACTION->QUENCH REACTION->PAT2 PAT3 In-line HPLC: Monitor product formation and impurity profile REACTION->PAT3 PURIFY Purification & Crystallization QUENCH->PURIFY PRODUCT Final Product (API Intermediate) PURIFY->PRODUCT PAT4 Particle Size Analysis: Monitor crystal growth PURIFY->PAT4

Caption: Integration of PAT tools into the scale-up synthesis workflow.

By using tools like in-line FTIR or Raman spectroscopy, the consumption of the 4-bromo-2-aminopyridine can be monitored in real-time, ensuring the Grignard formation is complete before proceeding.[12] Reaction calorimetry can provide invaluable safety data by measuring the heat flow of the reaction, allowing for better control of the exotherm.[13] This data-rich approach, a cornerstone of Quality by Design (QbD), transforms the process from a sequence of steps into a controlled, understood, and predictable manufacturing system.[13]

Conclusion

The successful scale-up of 2-(2-aminopyridin-4-yl)propan-2-ol synthesis is achievable through a carefully controlled Grignard reaction. The key pillars for success are a deep understanding of the process chemistry, unwavering adherence to stringent safety protocols, and the integration of modern analytical technologies to ensure process robustness and repeatability. The protocols outlined in this guide provide a solid foundation for the multi-kilogram production of this valuable pharmaceutical intermediate.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Google Cloud.
  • What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved February 24, 2026, from [Link]

  • Takeuchi, M., Takasaki, S., & Kobata, A. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved February 24, 2026, from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved February 24, 2026, from [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024, May 27). Longdom.org. Retrieved February 24, 2026, from [Link]

  • Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. (n.d.). Innopharma Technology. Retrieved February 24, 2026, from [Link]

  • Cuffari, B. (2023, October 16). The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. AZoM. Retrieved February 24, 2026, from [Link]

  • Process Analytical Technology: Enhancing Pharma Development. (2024, September 6). PharmaTech. Retrieved February 24, 2026, from [Link]

  • Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Case Western Reserve University. Retrieved February 24, 2026, from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 9). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Martínez, L., Adler, C., Neumuller, J., Juhnke, M., & Matero, S. (2021, June 17). Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. American Pharmaceutical Review. Retrieved February 24, 2026, from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.). Google Patents.
  • The Grignard Reaction. (n.d.). University of Wisconsin-Madison. Retrieved February 24, 2026, from [Link]

  • Li, J., et al. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. Retrieved February 24, 2026, from [Link]

  • Gudmundsson, K. S., Hinkley, J. M., Brieger, M., Drach, J. C., & Townsend, L. B. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Semantic Scholar. Retrieved February 24, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Addition to 2-Amino-4-Acetylpyridine

Ticket ID: #8492-GRIG-PYR Status: Open Priority: High (Yield Critical) Agent: Senior Application Scientist, Process Chemistry Div.[1] Diagnostic Assessment: Why is your yield low? Welcome to the technical support center.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-GRIG-PYR Status: Open Priority: High (Yield Critical) Agent: Senior Application Scientist, Process Chemistry Div.[1]

Diagnostic Assessment: Why is your yield low?

Welcome to the technical support center. Based on your substrate (2-amino-4-acetylpyridine ), your low yields are likely caused by three competing pathways defined by the "Reactivity Hierarchy" of Grignard reagents.

You are likely experiencing one or more of the following failure modes:

  • The Proton Quench (Primary Failure): The free amino group (

    
    ) contains two acidic protons.[1] Grignard reagents (
    
    
    
    ) are strong bases (
    
    
    ).[1] They will deprotonate the amine before attacking the ketone. If you use the standard 1.1 equivalents, you are simply making a magnesium amide salt and destroying your reagent.
  • Enolization (Secondary Failure): The acetyl group has acidic ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -protons.[1] Once the amine is deprotonated, any remaining Grignard may act as a base to enolize the ketone rather than add to it, resulting in recovered starting material upon workup.
    
  • Solubility & Trapping: The resulting magnesium salts of amino-pyridines are often insoluble in pure diethyl ether, precipitating out and trapping unreacted ketone.[1]

Strategic Solutions

We recommend three distinct protocols ranging from "Process-Friendly" to "High-Precision."

Method A: The "Sacrificial" Protocol (Unprotected)

Best for: Rapid screening, avoiding protection/deprotection steps.

The Logic: You must "pay the tax" for the acidic protons. You need 2 equivalents of Grignard to neutralize the amine, plus 1.5–2.0 equivalents to drive the addition to the ketone.

Protocol:

  • Dissolution: Dissolve 2-amino-4-acetylpyridine in anhydrous THF (Ether is usually too poor a solvent for this substrate).[1]

  • Temperature: Cool to

    
     . (Do not go to 
    
    
    
    initially; the magnesium amide must form and stay in solution).[1]
  • Addition: Add 3.5 to 4.0 equivalents of

    
     dropwise.
    
    • Note: Gas evolution (alkane) will occur immediately.[1] This is normal.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • The Critical Workup:

    • Quench with saturated

      
      .[1]
      
    • CRITICAL: The pyridine ring will protonate and stay in the water. You MUST adjust the pH of the aqueous layer to pH 10–11 (using

      
       or 
      
      
      
      ) to ensure the product is in the free base form before extracting with EtOAc or DCM.
Method B: The "Cerium Boost" (Knochel-Type Conditions)

Best for: Sterically hindered Grignards or if enolization is the main problem.

The Logic: Anhydrous Cerium(III) Chloride (


) reacts with the Grignard to form an organocerium species (

).[1] This species is more nucleophilic toward carbonyls but less basic , significantly reducing enolization.[1]

Protocol:

  • Drying: Place anhydrous

    
     (powder) in a flask. Heat to 
    
    
    
    under high vacuum for 2 hours to ensure total dryness.
  • Slurry: Cool to RT, add anhydrous THF. Stir 2 hours to form a white suspension.

  • Transmetallation: Cool to

    
    . Add the Grignard reagent (still need 3.5 eq  if amine is unprotected) and stir for 30 mins.
    
  • Addition: Add the ketone (dissolved in THF) slowly.

  • Workup: Standard quench, followed by a basic extraction (see Method A).[1]

Method C: In-Situ Protection (Silylation)

Best for: High-value substrates where atom economy is less critical than purity.[1]

The Logic: Temporarily mask the amine protons with Trimethylsilyl (TMS) groups.

Protocol:

  • Dissolve substrate in THF.[1]

  • Add 2.2 eq of n-BuLi at

    
     (deprotonates amine).[1]
    
  • Add 2.2 eq of TMSCl .[1] Allow to warm to RT. (Amine is now protected as

    
    ).[1]
    
  • Add 1.2 eq of Grignard reagent .

  • Acidic workup (1M HCl) will cleave the TMS groups and quench the reaction simultaneously.

Visualizing the Decision Matrix

The following diagram illustrates the mechanistic competition and the decision pathways for optimization.

GrignardPathways Start Substrate: 2-Amino-4-Acetylpyridine Grignard Add Grignard (R-MgX) Start->Grignard Path_Deprot Path 1: Deprotonation (Fastest) Grignard->Path_Deprot 1st & 2nd Eq Path_Add Path 2: Nucleophilic Addition (Desired) Grignard->Path_Add Kinetic Control Path_Enol Path 3: Enolization (Side Reaction) Grignard->Path_Enol Thermodynamic/Basic MgAmide Magnesium Amide (Inactive Species) Path_Deprot->MgAmide -2 R-H (Gas) Product Tertiary Alcohol (Target) Path_Add->Product SM_Recover Recovered SM (Failure) Path_Enol->SM_Recover After Quench MgAmide->Grignard Excess Reagent (>3 Eq) CeCl3 Solution: CeCl3 Blocks Enolization CeCl3->Path_Enol Suppresses Sacrifice Solution: Excess R-MgX Saturates Amine Sacrifice->Path_Deprot Accounts for

Caption: Mechanistic competition between deprotonation, enolization, and addition. Solutions target specific failure nodes.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Yield < 10% Stoichiometry Error. You likely treated the amine as inert.[1]Increase Grignard to 3.5 - 4.0 equivalents .
Recovered Starting Material Enolization. The Grignard acted as a base on the ketone

-protons.
Use Method B (

)
to increase nucleophilicity and decrease basicity.[1]
Product lost during workup pH Error. Pyridines are soluble in acidic water.[1]Ensure aqueous layer is pH > 10 before extraction.[1] Use a continuous extractor if necessary.[1]
Reaction solidifies Solubility. Magnesium amides of amino-pyridines are insoluble in Ether.[1]Switch solvent to anhydrous THF or 2-MeTHF.[1]
Low conversion despite excess Aggregation. The Mg-amide complex is aggregating and trapping the ketone.Run the reaction more dilute (0.1 M) or heat to reflux after addition is complete (carefully).

References & Authoritative Grounding

  • Grignard Reactivity & Side Reactions:

    • Smith, M. B., & March, J.[1] (2007).[1][2] March's Advanced Organic Chemistry . Wiley-Interscience.[1] (Detailed mechanisms of organometallic addition vs. enolization).

    • Carey, F. A., & Sundberg, R. J.[1] (2007).[1][2] Advanced Organic Chemistry Part B: Reactions and Synthesis . Springer.[1] [1]

  • Cerium Chloride (Imamoto/Knochel Reagents):

    • Imamoto, T., et al.[1] (1989).[1] "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents".[1][3] Journal of the American Chemical Society, 111(12), 4392–4398.[1] (Foundational text on suppressing enolization). [1]

    • Krasovskiy, A., & Knochel, P.[1] (2004).[1][4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds". Angewandte Chemie. (Modern organomagnesium handling).[1]

  • Pyridinium/Amino-Pyridine Handling:

    • Clayden, J., Greeves, N., & Warren, S.[1] (2012).[1] Organic Chemistry . Oxford University Press.[1] (General heterocycle pKa and reactivity profiles).

    • Weissman, S. A., & Zewge, D.[1] (2005).[1] "Recent Advances in the Synthesis of Acyclic Secondary Amines". Tetrahedron. (Discusses protection strategies for amines in organometallic steps).

Sources

Optimization

Purification of polar aminopyridines by flash column chromatography

Subject: Troubleshooting Flash Chromatography for Basic Heterocycles Ticket ID: #AP-PYR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Overview Welcome to the Separation Sciences...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Flash Chromatography for Basic Heterocycles

Ticket ID: #AP-PYR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Overview

Welcome to the Separation Sciences Technical Support Center. You are likely accessing this guide because your aminopyridine purification is suffering from severe tailing (streaking) , poor mass recovery , or co-elution with impurities.

Aminopyridines are notoriously difficult to purify on standard silica gel due to their basic nitrogen atoms (pKa ~6–9) interacting strongly with the acidic silanols (Si-OH, pKa ~5) on the stationary phase. This guide prioritizes "self-validating" protocols—methods that provide visual or data-driven feedback to ensure they are working.

Module 1: Troubleshooting Peak Shape (The "Streaking" Issue)

Q: Why do my aminopyridine peaks look like shark fins (tailing) instead of Gaussian bells? A: This is a classic acid-base mismatch. Standard flash silica is slightly acidic. Your basic aminopyridine is protonating on the column, effectively "sticking" to the silica rather than partitioning between the solvent and the solid phase.

The Fix: Mobile Phase Modifiers You must neutralize the silica surface. We recommend two specific protocols depending on your solvent system.

Protocol A: The "Standard" Triethylamine (TEA) Method

Best for: Less polar aminopyridines eluting in Hexane/EtOAc.

  • The Flush: Before loading your sample, flush the column with 3 Column Volumes (CV) of mobile phase containing 1% TEA .

    • Why? This saturates the "active" acidic silanol sites before your sample even arrives.

  • The Run: Continue the run with 1% TEA in the mobile phase.

  • Validation: Check the first fraction by TLC. If the spot is round, the system is neutralized. If it streaks, increase TEA to 2% (do not exceed 5% or you risk viscous fingering).

Protocol B: The Ammoniated Methanol Method

Best for: Highly polar aminopyridines requiring DCM/MeOH. TEA is difficult to remove from polar fractions. Ammonia is volatile and easier to remove.

  • Preparation: Create a stock solution of "Ammoniated Methanol" (e.g., 7N

    
     in MeOH).
    
  • The Mix: Use this stock as your "B" solvent.

    • Example Gradient: Solvent A = DCM; Solvent B = MeOH (with 1%

      
      ).
      
  • Warning: Do not use aqueous ammonium hydroxide directly in DCM; it is immiscible. You must use methanolic ammonia.

Module 2: Stationary Phase Selection & Silica Integrity

Q: I heard DCM/MeOH dissolves silica. Is this true? A: It is a half-truth that ruins many pumps. Pure methanol does not dissolve silica, but basic methanol (high pH) does. Furthermore, granular silica "sheds" fine particles in DCM/MeOH gradients due to physical stress, which clogs frits and contaminates fractions.[1]

Recommendation: If your method requires >10% MeOH or basic modifiers, switch stationary phases.[2]

Stationary Phase Decision Matrix
FeatureStandard Silica (Irregular)Spherical SilicaAmine-Bonded Silica (

)
C18 (Reverse Phase)
Best For General organicsHigh-performance separationsBasic Amines (Aminopyridines) Very polar/Water soluble
Modifier Needed? YES (TEA/NH3)YES (TEA/NH3)NO No (Use buffers)
Silica Dissolution Risk High (in basic MeOH)LowZero (Chemically resistant)Zero
Cost Efficiency HighMediumLow (Reusable)Medium

The "Pro" Move: Amine-Bonded Silica For aminopyridines, Amine-Bonded Silica is the gold standard. The surface is already functionalized with propyl-amine groups.

  • Mechanism: The bonded amines shield the acidic silanols.

  • Benefit: You can run a simple Hexane/EtOAc or DCM/MeOH gradient without adding TEA or Ammonia. No smell, no salt formation, and higher loading capacity.

Module 3: Sample Loading Strategy

Q: My sample crashes out (precipitates) at the top of the column. What happened? A: You likely used "Liquid Loading" with a strong solvent (like DMSO or pure DCM) that is incompatible with your starting mobile phase (e.g., Hexane). This causes the sample to precipitate instantly upon injection, blocking flow and ruining resolution.

The Fix: Dry Loading For polar aminopyridines, dry loading is mandatory for high-resolution separations.

Protocol: The "Celite Sandwich" Dry Load
  • Dissolve: Dissolve your crude aminopyridine in the minimum amount of a strong solvent (MeOH or DCM).

  • Adsorb: Add Celite 545 (diatomaceous earth) to the flask. Ratio: 1g Celite per 1g crude sample.

    • Note: We prefer Celite over Silica for dry loading amines because Celite is less acidic and retains the compound less.

  • Evaporate: Rotovap until you have a free-flowing powder.

  • Load: Pour the powder into an empty solid-load cartridge or directly onto the column piston.

  • Cap: Add a frit or a layer of sand on top to prevent disturbance.

Visual Troubleshooting Guides
Diagram 1: The "Tailing" Troubleshooter

Follow this logic flow to correct poor peak shapes.

TailingTroubleshooter start START: Peaks are Tailing check_pka Check pKa of Analyte (Is it Basic?) start->check_pka mobile_mod Add Modifier to Mobile Phase (1% TEA or NH4OH) check_pka->mobile_mod Yes (pKa > 7) check_silica Are you using Standard Silica? mobile_mod->check_silica switch_amine Switch to Amine-Bonded Silica (No modifier needed) check_silica->switch_amine Tailing Persists check_solubility Check Solubility check_silica->check_solubility Tailing Improved but Broad success Gaussian Peaks Achieved switch_amine->success dry_load Switch to Dry Loading (Celite 545) check_solubility->dry_load Sample Precipitates dry_load->success

Caption: Logic flow for diagnosing and fixing tailing peaks in aminopyridine purification.

Diagram 2: Method Development Workflow

How to select the correct system for your specific aminopyridine.

MethodDev Input Crude Aminopyridine TLC_Test TLC Screen (10% MeOH/DCM + 1% NH4OH) Input->TLC_Test Decision Rf Value? TLC_Test->Decision Path_NP Rf > 0.3 (Normal Phase) Decision->Path_NP Moves well Path_RP Rf < 0.1 (Too Polar) Decision->Path_RP Stuck at baseline NP_System System: Amine-Bonded Silica Solvent: Hex/EtOAc or DCM/MeOH (No Additives) Path_NP->NP_System RP_System System: C18 Reverse Phase Solvent: H2O/MeCN + 0.1% Formic Acid Path_RP->RP_System

Caption: Decision tree for selecting Normal Phase vs. Reverse Phase based on initial TLC screening.

References
  • Biotage. (2023).[3][4][5][6][7] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2023).[4] Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • Sorbent Technologies. (2022). Amino Silica Gel Applications and Benefits.[5][8] Retrieved from [Link]

  • ResearchGate. (2018). Does silica gel dissolve in basic solution? (Discussion on DCM/MeOH/NH3 limits). Retrieved from [Link]

Sources

Troubleshooting

Removing metal impurities from 2-(2-Amino-4-pyridyl)-2-propanol

Topic: Removing metal impurities from 2-(2-Amino-4-pyridyl)-2-propanol Ticket ID: METAL-REM-AP-001 Status: Open Executive Summary & Challenge Definition The Core Challenge: Purifying 2-(2-Amino-4-pyridyl)-2-propanol is d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing metal impurities from 2-(2-Amino-4-pyridyl)-2-propanol Ticket ID: METAL-REM-AP-001 Status: Open

Executive Summary & Challenge Definition

The Core Challenge: Purifying 2-(2-Amino-4-pyridyl)-2-propanol is deceptively difficult because of its structure. The 2-aminopyridine moiety acts as a bidentate ligand (N,N-donor). In the presence of transition metals (Pd, Cu, Zn), your product does not just "contain" impurities; it actively binds to them, forming stable chelate complexes.

Standard filtration (Celite) often fails because the metal is not precipitated; it is solubilized by your product. To succeed, you must introduce a competitive ligand (scavenger) with a higher affinity for the metal than your product has, or alter the chemical state of the product (salt formation) to break the chelate.

Regulatory Context (ICH Q3D)

Before selecting a remediation strategy, verify your target limits. Under ICH Q3D (R2) , elemental impurities are classified by toxicity.[1][2]

ClassMetalConcern LevelPermitted Daily Exposure (PDE) - Oral
Class 1 Pd, Pb, As, HgCritical Very Low (e.g., Pd: 100 µ g/day )
Class 2A Co, V, NiHigh Moderate (e.g., Ni: 200 µ g/day )
Class 2B Ag, Au, Pt, RhVariable Dependent on intentional addition
Class 3 Cu, Li, Sb, SnLow High (e.g., Cu: 3000 µ g/day )

Note: If your daily dose is <10g, a limit of 10 ppm for Palladium is a standard starting target for APIs.

Diagnostic & Scavenger Selection Guide

Logic Flow: The Competitive Binding Assessment

Do not choose a scavenger randomly. Use this logic to select the correct functionalized silica.

ScavengerSelection Start Identify Metal Impurity MetalType Metal Type? Start->MetalType Pd_Pt Pd, Pt, Rh, Ru MetalType->Pd_Pt Cu_Zn Cu, Zn, Ni, Fe MetalType->Cu_Zn Pd_Solvent Solvent System? Pd_Pt->Pd_Solvent Cu_Issue Challenge: Product is Basic Amine Cu_Zn->Cu_Issue Organic Organic (DCM, THF, EtOAc) Pd_Solvent->Organic Aqueous Aqueous / High Polarity Pd_Solvent->Aqueous Rec_Thiol Rec: Si-Thiol / Si-Thiourea (High Affinity) Organic->Rec_Thiol Rec_DMT Rec: Si-DMT (Dimercaptotriazine) Aqueous->Rec_DMT Rec_TAA Rec: Si-TAA (Triaminetetraacetic Acid) Cu_Issue->Rec_TAA Best for Chelation Rec_Triamine Rec: Si-Triamine (Avoid if product binds) Cu_Issue->Rec_Triamine Alternative

Caption: Decision tree for selecting silica-based scavengers based on metal type and solvent compatibility.

Detailed Recommendations
Scenario A: Palladium (Pd) Removal (Most Common)
  • The Problem: Pd(II) coordinates tightly to the pyridine nitrogen.

  • The Solution: Silica-Thiol (Si-Thiol) or Silica-Thiourea .

  • Why: Sulfur is a "soft" donor and binds Pd much more strongly than the "borderline" nitrogen in your product.

  • Caution: Avoid strong cation exchange resins (SCX). Your product is a base; it will stick to the resin, causing yield loss.

Scenario B: Copper (Cu) Removal
  • The Problem: Copper binds readily to amines.

  • The Solution: Silica-TAA (Triaminetetraacetic acid) or Silica-Triamine .

  • Why: TAA mimics EDTA. It forms a hexadentate cage around the copper, which is thermodynamically more stable than the bidentate complex formed by your aminopyridine product.

Experimental Protocol: Batch Mode Scavenging

Objective: Reduce Pd levels from ~500 ppm to <10 ppm.

Materials:

  • Crude 2-(2-Amino-4-pyridyl)-2-propanol.

  • Solvent: THF, EtOAc, or MeOH (Avoid DMF if possible, as it stabilizes Pd).

  • Scavenger: Si-Thiol (approx.[3][4] loading 1.2 mmol/g).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in the selected solvent (10-20 volumes). Ensure complete solubility. If the solution is cloudy, filter through Celite first to remove bulk solids.

  • Stoichiometry Calculation:

    • Determine residual Pd content (via ICP-MS) or estimate based on catalyst loading.

    • Rule of Thumb: Use 4 to 10 equivalents of scavenger relative to the residual metal (not the product).

    • Example: If you have 1 mole of Pd residue, use 4-10 moles of Si-Thiol functional groups.

  • Addition: Add the Si-Thiol silica to the reactor.

  • Incubation (Critical):

    • Temperature: Heat to 50-60°C . Room temperature is often too slow for breaking the aminopyridine-Pd complex.

    • Time: Stir vigorously for 4 to 12 hours .

  • Filtration: Filter the suspension through a 0.45 µm membrane or a sintered glass funnel. Wash the silica cake with clean solvent to recover any entrained product.

  • Analysis: Evaporate a small aliquot and check metal levels via ICP-MS.

Advanced Troubleshooting (FAQs)

Q1: The scavenger didn't work. Pd levels are still high. Why?

A: This is likely due to kinetic inhibition . The Pd-Aminopyridine bond is strong.[3]

  • Fix 1: Increase temperature. Refluxing in EtOAc or THF provides the energy needed to transfer the Pd from the product to the scavenger.

  • Fix 2: Change solvent.[5] If using MeOH, try THF. MeOH can sometimes solvate the Pd-amine complex too well.

  • Fix 3: Add a small amount of Activated Carbon (e.g., Darco G-60) alongside the silica scavenger. The hybrid approach often breaks stubborn complexes.

Q2: I am losing product yield (Product sticking to scavenger).

A: Your scavenger might be too acidic, or non-specific binding is occurring.

  • Fix: Ensure you are NOT using a sulfonic acid (SCX) scavenger.

  • Fix: Wash the scavenger cake with a polar solvent containing a modifier (e.g., MeOH with 5% Triethylamine) to desorb your product while leaving the metal bound to the sulfur.

Q3: Can I use crystallization instead of expensive scavengers?

A: Yes. This is the "Nuclear Option" and is excellent for scale-up.

  • Method: Convert your free base 2-(2-Amino-4-pyridyl)-2-propanol into a salt (e.g., HCl or p-Toluenesulfonate ).

  • Mechanism: Protonating the pyridine and amine nitrogens destroys their ability to coordinate to the metal. The metal remains in the mother liquor, and the pure salt crystallizes out.

  • Protocol: Dissolve in EtOH, add 1.1 eq of HCl (in ether/dioxane), cool to 0°C, filter the salt.

Process Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (High Metal Content) Dissolve Dissolve in THF/EtOAc (10-20 Vol) Crude->Dissolve Screen Rapid Screen: Si-Thiol vs Si-DMT Dissolve->Screen Batch Batch Scavenging 50°C, 4-12 Hours Screen->Batch Filter Filtration (0.45 µm) Batch->Filter Check ICP-MS Check Filter->Check Pass Pass (<10 ppm) Evaporate & Isolate Check->Pass Yes Fail Fail (>10 ppm) Check->Fail No Salt Alternative: Salt Formation (HCl/TsOH) Crystallization Fail->Salt Switch Strategy

Caption: Operational workflow for metal removal, including a fail-safe switch to crystallization.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation. Available at: [Link]

  • Biotage Metal Scavenging User Guide . Biotage. Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

Sources

Optimization

Troubleshooting low conversion in pyridine ring amination reactions

Topic: Overcoming Low Conversion in Pyridine Cross-Couplings Audience: Medicinal Chemists & Process Development Scientists The Core Challenge: "The Pyridine Problem" Why your reaction is failing: The primary cause of low...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Conversion in Pyridine Cross-Couplings Audience: Medicinal Chemists & Process Development Scientists

The Core Challenge: "The Pyridine Problem"

Why your reaction is failing: The primary cause of low conversion in pyridine amination is competitive inhibitory coordination . Unlike simple aryl halides, the pyridine nitrogen possesses a lone pair that is a potent


-donor.

In a standard Buchwald-Hartwig cycle, the pyridine substrate (or product) binds to the unsaturated metal center (Pd or Ni) through the nitrogen atom rather than undergoing oxidative addition at the Carbon-Halogen bond. This forms a stable, off-cycle "rest state" complex, effectively poisoning your catalyst.

Diagnostic Visualization: The Poisoning Mechanism

PyridinePoisoning Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Desired Path) Pd0->OxAdd C-X Insertion Poisoned Off-Cycle Complex [L-Pd-N(py)] (CATALYST DEATH) Pd0->Poisoned N-Coordination (Fast & Stable) Pyridine Pyridine Substrate Pyridine->Poisoned Product Aminated Product OxAdd->Product Amine Binding & Red. Elim. Poisoned->Pd0  Reversible? (Often Slow)

Figure 1: The kinetic competition between productive oxidative addition and non-productive nitrogen coordination (poisoning).

Strategic Decision Matrix

Before optimizing a failing reaction, verify you are using the correct mechanistic approach for your specific pyridine substitution pattern.

DecisionTree Start Substrate Analysis: Where is the Halogen? Pos2 2-Position (2-Halo) Start->Pos2 Pos3 3-Position (3-Halo) Start->Pos3 Pos4 4-Position (4-Halo) Start->Pos4 CheckEWG Is there a strong EWG? (CN, NO2, CF3) Pos2->CheckEWG PdCat STRATEGY B: Pd-Catalysis (Bulky Ligands) Pos3->PdCat Br/I NiCat STRATEGY C: Ni-Catalysis (Aryl Chlorides) Pos3->NiCat Cl/OTs Pos4->CheckEWG SNAr STRATEGY A: SNAr (No Metal) CheckEWG->SNAr Yes CheckEWG->PdCat No

Figure 2: Selection logic for pyridine amination strategies.

Troubleshooting Modules

Module A: Palladium Catalysis (The Gold Standard)

Target: 3-halopyridines or electron-rich 2/4-halopyridines.

The Fix: Switch to Precatalysts & Bulky Ligands Standard Pd(PPh3)4 or Pd(OAc)2 often fail because they cannot generate the active L-Pd(0) species fast enough to outcompete pyridine binding. You must use Precatalysts (Pd-PEPPSI or Buchwald G3/G4) which rapidly release the active species.

Recommended Protocol: Pd-PEPPSI-IPent Why: The bulky NHC ligand prevents the pyridine nitrogen from binding to the Pd center (steric shielding).

ComponentRecommendationFunction
Catalyst Pd-PEPPSI-IPent (1–2 mol%)Air-stable precatalyst; bulky ligand prevents poisoning.
Base NaOtBu (1.2 equiv)Strong base required for rapid transmetallation.
Solvent Dioxane or Toluene Non-polar solvents discourage coordination of polar pyridine N.
Temp 60–80 °CMild heat initiates the precatalyst activation.

Step-by-Step Protocol:

  • Charge a vial with Pd-PEPPSI-IPent (1.0 mol%) and NaOtBu (1.2 equiv).

  • Purge with Argon/Nitrogen (3 cycles).

  • Add Halopyridine (1.0 equiv) and Amine (1.1 equiv) as solutions in dry Dioxane (0.5 M concentration).

  • Stir at 80 °C for 2–4 hours.

  • Checkpoint: If the reaction turns black immediately, the catalyst has crashed out (see FAQ).

Module B: Nickel Catalysis (The Modern Alternative)

Target: Chloropyridines or sterically hindered substrates.

The Fix: Exploiting the "Hard" Character of Nickel Nickel is smaller and "harder" than Palladium. While it still binds pyridine, Ni(0)/Ni(II) cycles are often more robust for aryl chlorides where Pd fails to undergo oxidative addition.

Recommended Protocol: Ni(cod)2 / DPPF Why: Bis-phosphine ligands like DPPF bite angle favor reductive elimination.

ComponentRecommendationFunction
Catalyst Ni(cod)2 (5 mol%) + DPPF (5 mol%)Generates active Ni(0) species.
Base NaOtBu or K3PO4 NaOtBu is faster; K3PO4 for base-sensitive substrates.
Solvent Toluene Essential.[1][2] Coordinating solvents (DMF/THF) exacerbate poisoning.

Step-by-Step Protocol:

  • Glovebox Required: Weigh Ni(cod)2 and DPPF into a vial.

  • Add Toluene and stir for 10 mins (Solution turns deep orange/red).

  • Add Halopyridine , Amine , and Base .

  • Seal and heat to 100 °C outside the glovebox.

FAQ & Troubleshooting Guide

Q1: My reaction mixture turned black immediately upon heating. What happened? Diagnosis: "Palladium Black" formation.[2] The active Pd(0) species was generated but failed to enter the catalytic cycle. Instead, it aggregated into metallic palladium. Solution:

  • Ligand Check: Your ligand is likely too small or electron-poor. Switch to BrettPhos or tBuXPhos (bulky, electron-rich) to stabilize the Pd(0).

  • Oxygen Leak: Pd(0) is instantly oxidized by air. Re-check your inert gas lines.

Q2: I see 10% product and 90% starting material. Adding more catalyst doesn't help. Diagnosis: Product Inhibition.[3] The product (an aminopyridine) is a better ligand for the metal than the starting material, effectively shutting down the catalyst after the first few turnovers. Solution:

  • Protect the Product: Use a weaker base (Cs2CO3) if possible.

  • Switch Metals: Move to Copper catalysis (Ullmann) using CuI/L-Proline in DMSO, which is less sensitive to nitrogen coordination inhibition, though it requires higher heat (110–130 °C).

Q3: Can I use SNAr instead of metal catalysis? Diagnosis: Yes, if the electronics allow. Rule of Thumb:

  • 2-Fluoropyridine + Amine: Works well (SNAr).

  • 2-Chloropyridine + Amine: Requires high heat (>120 °C) or an EWG at position 3/5.

  • 3-Chloropyridine: Impossible via SNAr. Must use Pd/Ni catalysis.

References

  • BenchChem. "Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." BenchChem Technical Guides. Link

  • Organ, M. G., et al. "Selective Monoarylation of Primary Amines Using the Pd-PEPPSI-IPent(Cl) Precatalyst." Chemistry – A European Journal, 2015. Link

  • Buchwald, S. L., et al. "Buchwald-Hartwig Amination." Organic Chemistry Portal. Link

  • Walters, Z. G., et al. "Nickel-Catalyzed Amination of Aryl Chlorides."[4] ResearchGate, 2026.[4] Link

  • MacMillan, D. W. C., et al. "Visible-light-initiated nickel-catalyzed amination of aryl halides." Organic Chemistry Frontiers, 2021. Link

Sources

Troubleshooting

Stability of 2-(2-Amino-4-pyridyl)-2-propanol under acidic conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2-Amino-4-pyridyl)-2-propanol. It addresses common stability challenges encountered under aci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2-Amino-4-pyridyl)-2-propanol. It addresses common stability challenges encountered under acidic conditions, offering troubleshooting advice and validated experimental protocols to ensure data integrity and project success.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(2-Amino-4-pyridyl)-2-propanol in acidic conditions?

The primary degradation pathway for 2-(2-Amino-4-pyridyl)-2-propanol under acidic conditions is an acid-catalyzed dehydration of the tertiary alcohol functional group.[1][2][3] This reaction proceeds via a unimolecular elimination (E1) mechanism.[2][4][5][6]

Mechanism Explained:

  • Protonation of the Hydroxyl Group: The reaction begins when the lone pair of electrons on the hydroxyl (-OH) group's oxygen atom attacks a proton (H+) from the acidic medium.[4][7][8] This converts the poor leaving group (-OH) into an excellent leaving group, water (-OH2+).[5][9]

  • Formation of a Carbocation: The protonated alcohol loses a water molecule, which departs to form a relatively stable tertiary carbocation intermediate.[4][7][8][9] The positive charge is on the carbon that was formerly bonded to the hydroxyl group.

  • Deprotonation to Form an Alkene: A base in the medium (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation.[4][7][8] This results in the formation of a carbon-carbon double bond, yielding the corresponding alkene degradation product, 2-amino-4-(prop-1-en-2-yl)pyridine.

The rate of this reaction is dependent on the stability of the carbocation intermediate. Tertiary alcohols, like the one in this molecule, dehydrate readily because they form the most stable carbocation intermediates.[2][3][9]

Q2: How does pH and the choice of acid affect the stability of the compound?

The stability of 2-(2-Amino-4-pyridyl)-2-propanol is highly pH-dependent. The rate of degradation increases significantly as the pH decreases (i.e., as acid concentration increases).

  • Role of the Acid: The acid acts as a catalyst.[7][8] Stronger acids or higher concentrations of acid will lead to a faster rate of protonation of the hydroxyl group, thereby accelerating the dehydration reaction.[1][3]

  • Protonation of Pyridine Nitrogens: The pyridine ring contains two nitrogen atoms: the ring nitrogen and the exocyclic amino group. Both are basic and can be protonated in acidic conditions.[10][11] This protonation can influence the electronic properties of the molecule, but the primary driver for this specific degradation is the protonation of the tertiary alcohol.

  • Practical Implications: When preparing solutions, using buffers at a higher pH (e.g., pH > 5) will significantly improve the compound's stability. If an acidic pH is required for an experiment (e.g., HPLC mobile phase), it is crucial to use the mildest effective acid (e.g., formic acid instead of trifluoroacetic acid) and to minimize the time the compound is exposed to these conditions.

Q3: My HPLC analysis shows a rapid loss of the parent compound and the appearance of a new peak when using an acidic mobile phase. How can I troubleshoot this?

This is a classic symptom of on-column degradation, where the acidic mobile phase is catalyzing the dehydration of your analyte on the stationary phase.

Troubleshooting Steps:

  • Confirm Degradation: Inject a sample that has been freshly prepared in a neutral solvent (e.g., water/acetonitrile) and compare it to a sample that has been incubated in the acidic mobile phase for a short period before injection. A significant difference confirms that the degradation is acid-mediated.

  • Modify Mobile Phase:

    • Increase pH: The most effective solution is to raise the pH of the mobile phase. If possible, develop a method at a pH above 4 or 5.

    • Change Acid Modifier: If a low pH is necessary for chromatographic reasons (e.g., peak shape), switch to a weaker acid. For example, replace 0.1% Trifluoroacetic Acid (TFA) with 0.1% Formic Acid.

  • Reduce Residence Time: Use a shorter HPLC column or a faster flow rate to minimize the time the analyte spends in the acidic environment of the column.

  • Lower Temperature: Perform the analysis at a lower column temperature (e.g., 25°C instead of 40°C). Dehydration reactions are temperature-dependent, and cooling the column can significantly slow the degradation rate.[3]

  • Neutralize Sample Diluent: Ensure your sample is dissolved in a neutral or slightly basic diluent before injection to minimize the time it is exposed to acid.

Troubleshooting Guide: Common Experimental Issues

Symptom / Observation Potential Cause Recommended Solution
Poor Mass Balance in Forced Degradation Study Incomplete degradation or formation of non-UV active or volatile degradants.Use a mass spectrometer (LC-MS) to search for expected degradation products. Ensure the target degradation is between 5-20% for accurate analysis.[12]
Multiple Unexpected Peaks in Chromatogram On-column degradation, sample diluent issues, or complex degradation pathways.1. Inject a blank (diluent only) to rule out solvent peaks. 2. Neutralize the sample before injection. 3. Lower the column temperature. 4. Use a milder mobile phase (e.g., switch from TFA to formic acid).
Inconsistent Results Between Experiments Variation in acid concentration, temperature, or incubation time.Strictly control all experimental parameters. Prepare fresh acidic solutions for each experiment and use a calibrated incubator or water bath for temperature control.
API Peak Purity is Low (<0.995) Co-elution of the parent compound with a degradation product.Optimize the HPLC method to improve resolution. Adjust gradient, mobile phase composition, or switch to a different column chemistry. Peak purity analysis is critical in stability studies.[13]

Visualizing the Degradation Pathway

The primary acid-catalyzed degradation follows a well-defined E1 elimination pathway.

G cluster_0 A 2-(2-Amino-4-pyridyl)-2-propanol (Parent Compound) B Protonated Alcohol (Alkyloxonium Ion) A->B + H⁺ (Fast) C Tertiary Carbocation (Intermediate) B->C - H₂O (Slow, Rate-Determining) D 2-Amino-4-(prop-1-en-2-yl)pyridine (Alkene Degradant) C->D - H⁺ (Fast) caption Figure 1. E1 Dehydration Pathway.

Caption: Figure 1. E1 Dehydration Pathway.

Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a systematic approach to assess the stability of 2-(2-Amino-4-pyridyl)-2-propanol under acidic stress conditions, in line with ICH guidelines.[14]

Objective: To determine the degradation pathway and rate of degradation under acidic conditions and to ensure the analytical method is stability-indicating.

Materials:

  • 2-(2-Amino-4-pyridyl)-2-propanol (API)

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Sodium Hydroxide (NaOH), 0.1 M solution (for neutralization)

  • HPLC grade Acetonitrile and Water

  • Formic Acid

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

  • HPLC-UV/PDA or HPLC-MS system

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation:

    • To a volumetric flask, add a known volume of the API stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Dilute to the final volume with the solvent to achieve a final API concentration of approximately 0.1 mg/mL and a final acid concentration of 0.05 M HCl.

    • Rationale: This concentration is typical for forced degradation studies, aiming for 5-20% degradation.[12]

  • Control Sample Preparation:

    • Prepare a control sample by adding the API stock solution to the solvent (e.g., 50:50 Acetonitrile/Water) without any acid. This sample will be stored under the same conditions as the stress sample.

  • Incubation:

    • Place both the stress and control samples in a temperature-controlled environment (e.g., a 60°C water bath).

    • Rationale: Elevated temperature is used to accelerate the degradation process to a reasonable timeframe.[14]

  • Time-Point Sampling:

    • Withdraw aliquots from both the stress and control samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the acidic aliquots with an equimolar amount of 0.1 M NaOH to stop the degradation reaction.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis if necessary.

  • HPLC Analysis:

    • Analyze all time-point samples (stress and control) using a validated, stability-indicating HPLC method.

    • The method should be capable of separating the parent peak from all potential degradation products.

    • Use a PDA detector to check for peak purity and to help identify degradants. An LC-MS system is highly recommended for structural elucidation of the degradation products.[13]

  • Data Analysis:

    • Calculate the percentage of API remaining at each time point relative to the time 0 sample.

    • Calculate the percentage of each degradation product formed.

    • Assess the mass balance to ensure all major components are accounted for.

    • Confirm the peak purity of the parent API peak at each time point to validate the method's stability-indicating capability.[13]

Caption: Figure 2. Forced Degradation Workflow.

References

  • Title: Step-by-step acid-catalyzed dehydration mechanism for 2-propanol → propen..
  • Title: The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth Source: Google Cloud URL
  • Title: Some pyridine derivatives as corrosion inhibitors for carbon steel in acidic medium | Request PDF Source: ResearchGate URL
  • Title: Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis Source: Sarchem Labs URL
  • Title: In this chapter, we studied the mechanism of the acid-catalyzed hydration of an alkene. The reverse of this reaction is the acid-catalyzed dehydration of an alcohol. Propose a mechanism for the acid-catalyzed dehydration of 2-propanol to propene.
  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products Source: PubMed URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: Scitechnol URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]

  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC URL: [Link]

  • Title: dehydration of propan-2-ol to give propene Source: Chemguide URL: [Link]

  • Title: Kinetics of the Catalytic Dehydration of 2-Propanol in an Aqueous Medium Source: Bibliothèque et Archives Canada URL: [Link]

  • Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism for the dehydration of tertiary alcohols? Source: Quora URL: [Link]

  • Title: Acid-Catalyzed Dehydration of Alcohols to Alkenes Source: Moodle URL: [Link]

  • Title: The Dehydration of Propan-2-ol Source: Chemistry LibreTexts URL: [Link]

  • Title: 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms Source: YouTube URL: [Link]

  • Title: 14.4: Dehydration Reactions of Alcohols Source: Chemistry LibreTexts URL: [Link]

  • Title: 2-(4-Pyridyl)-2-propanol Source: PubChem URL: [Link]

  • Title: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism Source: Study.com URL: [Link]

  • Title: Acidity and Basicity of Alcohols Source: Master Organic Chemistry URL: [Link]

  • Title: Amino-2-propanol | CAS#:78-96-6 Source: Chemsrc URL: [Link]

  • Title: (PDF) Polarographic Performance of Some Azo Derivatives Derived from 2-amino-4-hydroxy Pyridine and Its Inhibitory Effect on C-steel Corrosion in Hydrochloric acid Source: ResearchGate URL: [Link]

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Reference Data & Comparative Studies

Validation

A Guide to Distinguishing 2-Amino and 4-Amino Pyridine Isomers by NOESY NMR

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a critical step in ensuring the purity, efficacy, and safety of chemical compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Published: February 24, 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a critical step in ensuring the purity, efficacy, and safety of chemical compounds. Positional isomers, such as 2-aminopyridine and 4-aminopyridine, present a common analytical challenge as they share the same molecular formula and often exhibit similar spectroscopic properties. This guide provides an in-depth comparison and a detailed experimental protocol for utilizing two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) NMR to definitively distinguish between these two isomers.

The core principle of this method lies in the Nuclear Overhauser Effect (NOE), a phenomenon where the magnetization of a nuclear spin is transferred to a spatially proximate spin.[1] This through-space interaction is exquisitely sensitive to the internuclear distance, with the signal intensity being proportional to the inverse sixth power of the distance between protons (typically up to 5 Å).[2][3] Consequently, a 2D NOESY experiment generates cross-peaks between protons that are close to each other in space, providing a powerful tool for mapping three-dimensional molecular structure and differentiating isomers.[4][5]

The Structural Challenge: 2-Aminopyridine vs. 4-Aminopyridine

The key to distinguishing between 2-aminopyridine and 4-aminopyridine lies in the spatial relationship between the amino (-NH2) protons and the protons on the pyridine ring.

  • In 2-aminopyridine , the amino group is located at the C2 position, placing its protons in close proximity to the proton at the C3 position (H3).

  • In 4-aminopyridine , the amino group is at the C4 position, making its protons spatially close to the protons at both the C3 and C5 positions (H3 and H5).

These distinct spatial arrangements will give rise to a unique pattern of NOE correlations for each isomer, which can be readily visualized in a 2D NOESY spectrum.

Predicting the ¹H NMR and NOESY Correlation Patterns

Before delving into the experimental protocol, it is crucial to predict the expected ¹H NMR chemical shifts and the key NOESY cross-peaks that will serve as the diagnostic markers for each isomer. The chemical shifts of pyridine protons are influenced by the electronic effects of the amino substituent.[6]

Compound Proton Expected ¹H Chemical Shift (ppm) *Key Predicted NOESY Cross-Peaks
2-Aminopyridine H3~6.4-6.6H(NH₂) ↔ H3
H4~7.3-7.4
H5~6.6-6.7
H6~8.0-8.1
NH₂~4.6
4-Aminopyridine H2/H6~7.9-8.0H(NH₂) ↔ H3/H5
H3/H5~6.4-6.5
NH₂~6.0

*Approximate chemical shifts are based on available data and may vary depending on the solvent and concentration.[7][8]

The following diagrams illustrate the expected through-space correlations that form the basis for distinguishing the two isomers.

G cluster_2amino 2-Aminopyridine 2-amino 2-amino H3 H NH2 H NH2->H3 NOE

Caption: Expected NOE correlation in 2-aminopyridine.

G cluster_4amino 4-Aminopyridine 4-amino 4-amino H3 H H5 H NH2 H NH2->H3 NOE NH2->H5 NOE

Sources

Comparative

A Comparative Guide to the Bioactivity of 2-(2-Amino-4-pyridyl)-2-propanol and 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the known bioactivity of the well-characterized pharmacophore, 2-aminopyridine, and a speculative exp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the known bioactivity of the well-characterized pharmacophore, 2-aminopyridine, and a speculative exploration of its derivative, 2-(2-amino-4-pyridyl)-2-propanol. While extensive data exists for the former, the latter represents a novel structure with currently unpublished bioactivity data. This document aims to consolidate the established knowledge of 2-aminopyridine and, through the lens of structure-activity relationships (SAR), hypothesize the potential biological profile of 2-(2-amino-4-pyridyl)-2-propanol, offering a roadmap for future experimental validation.

Introduction: The 2-Aminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for the development of a wide array of biologically active compounds. Its simple, low molecular weight and functionalized nature make it an ideal starting point for the synthesis of diverse molecules targeting various biological pathways.[1][2] The presence of both a pyridine ring and an amino group allows for multiple points of interaction with biological targets, including hydrogen bonding and metal coordination.[3] Consequently, 2-aminopyridine and its derivatives have been successfully developed into drugs with anti-inflammatory, antibacterial, antiviral, and anticancer properties, among others.

This guide will first delve into the well-documented and diverse bioactivities of the parent 2-aminopyridine molecule. Subsequently, it will explore the potential biological implications of introducing a 2-propanol group at the 4-position of the pyridine ring, creating 2-(2-amino-4-pyridyl)-2-propanol. This analysis will be grounded in established structure-activity relationship (SAR) principles for this class of compounds.

2-Aminopyridine: A Multifaceted Bioactive Compound

The bioactivity of 2-aminopyridine is broad and has been extensively reviewed. It serves as a key pharmacophore in numerous approved drugs. The following sections summarize its major reported biological activities.

Antimicrobial and Antifungal Activity

2-Aminopyridine derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[4] Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized 2-aminopyridine derivatives have shown high activity against S. aureus and B. subtilis.[4] The mechanism of action can vary, but some derivatives have been shown to inhibit essential enzymes in microbial metabolic pathways.[5] The antifungal properties have also been noted, with some derivatives showing efficacy against pathogenic fungi.[5]

Anticancer Activity

The 2-aminopyridine scaffold is a common feature in many anticancer agents. Derivatives have been designed to target various cancer-related proteins. For example, novel 2-aminopyridine derivatives have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2), a key protein in a signaling pathway often dysregulated in certain cancers.[6] Others have been synthesized as ROS1 and ALK dual inhibitors to combat drug-resistant non-small cell lung cancer.[7] Furthermore, some derivatives have shown inhibitory effects on colon cancer cell proliferation.

Enzyme Inhibition

2-Aminopyridine derivatives are known to inhibit a variety of enzymes. They have been investigated as inhibitors of:

  • Cyclin-dependent kinases (CDKs) and Histone deacetylases (HDACs) : Dual inhibitors have been developed for cancer therapy.[8][9]

  • β-secretase 1 (BACE1) : A key enzyme in the pathogenesis of Alzheimer's disease.[10]

  • Glyoxylate shunt enzymes in Pseudomonas aeruginosa: Presenting a novel antibacterial strategy.[5]

  • Tyrosinase : With potential applications in treating hyperpigmentation disorders.[3]

Other Pharmacological Activities

The versatility of the 2-aminopyridine scaffold extends to a range of other biological effects, including:

  • Antimalarial activity : With some derivatives showing potent in vivo efficacy.[11]

  • Anti-inflammatory properties : Utilized in drugs like piroxicam and tenoxicam.

  • Antiviral activity : As seen in the anti-HIV drug delavirdine.

  • Potassium channel blocking : A fundamental mechanism of action for aminopyridines, leading to various neurological effects.

2-(2-Amino-4-pyridyl)-2-propanol: A Hypothetical Bioactivity Profile Based on SAR

As of the date of this publication, there is no publicly available experimental data on the specific bioactivity of 2-(2-amino-4-pyridyl)-2-propanol. However, we can extrapolate a hypothetical profile based on the known structure-activity relationships of 4-substituted 2-aminopyridine derivatives.

The introduction of a substituent at the 4-position of the 2-aminopyridine ring can significantly modulate its biological activity. The nature of this substituent—its size, polarity, and hydrogen bonding capacity—will influence how the molecule interacts with its biological targets.

Potential Impact of the 2-Propanol Group

The 2-propanol group at the 4-position introduces several key features:

  • Increased Polarity and Hydrophilicity : The hydroxyl group will increase the molecule's polarity compared to an unsubstituted or alkyl-substituted 2-aminopyridine. This could affect its solubility, membrane permeability, and pharmacokinetic profile.

  • Hydrogen Bonding Capability : The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new or stronger interactions with a biological target.

  • Stereochemistry : The 2-propanol group contains a chiral center, meaning 2-(2-amino-4-pyridyl)-2-propanol can exist as two enantiomers. It is common for enantiomers to have different biological activities and potencies.

  • Size and Steric Hindrance : The 2-propanol group is bulkier than a simple hydrogen or methyl group, which could influence how the molecule fits into a binding pocket.

Hypothesized Bioactivities

Based on these structural changes, we can hypothesize several potential bioactivities for 2-(2-amino-4-pyridyl)-2-propanol:

  • Altered Antimicrobial or Anticancer Potency : The increased polarity and hydrogen bonding capacity could either enhance or diminish its interaction with microbial or cancer-related targets compared to other 4-substituted analogs. For example, if a hydrogen bond with a specific residue in an enzyme's active site is crucial for activity, the 2-propanol group could provide this, leading to increased potency. Conversely, the increased bulk could prevent optimal binding.

  • Novel Enzyme Inhibition Profile : The unique electronic and steric properties conferred by the 2-propanol group might lead to the inhibition of enzymes not targeted by other 2-aminopyridine derivatives.

  • Modified Neurological Activity : Given that aminopyridines are known potassium channel blockers, the 2-propanol substituent could modulate this activity, potentially leading to a different neurological profile. The increased polarity might reduce its ability to cross the blood-brain barrier, leading to more peripheral effects.[12]

Proposed Experimental Workflows for Bioactivity Screening

To validate the hypothetical bioactivity of 2-(2-amino-4-pyridyl)-2-propanol, a systematic experimental approach is necessary. The following workflows outline key experiments for its initial characterization.

Workflow 1: General Bioactivity Screening

Caption: A general workflow for the initial bioactivity screening of 2-(2-Amino-4-pyridyl)-2-propanol.

Experimental Protocols

1. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Prepare a stock solution of 2-(2-amino-4-pyridyl)-2-propanol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism only) and negative (media only) controls, as well as a solvent control.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. In Vitro Anticancer Activity (MTT Assay)

  • Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 2-(2-amino-4-pyridyl)-2-propanol for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Comparative Data Summary

The following table summarizes the known bioactivities of 2-aminopyridine derivatives in various therapeutic areas, providing a benchmark for the future evaluation of 2-(2-amino-4-pyridyl)-2-propanol.

Biological ActivityTarget/OrganismExample Derivative/CompoundPotency (IC50/MIC)Reference
Anticancer JAK2Compound 16m-(R)3 nM[6]
ROS1/ALKCompound C0142.3 nM (ROS1G2032R cell)[7]
Colon Cancer Cells2-amino-4-(1-piperidine) pyridine-
Antimicrobial S. aureus, B. subtilisCompound 2c0.039 µg/mL[4]
P. aeruginosa (Glyoxylate Shunt)Compound SB002Complete inhibition at 75 µM[5]
Antimalarial P. falciparum (K1 strain)Compound 48.4 nM[11]
Enzyme Inhibition CDK9/HDAC1Compound 8e88.4 nM / 168.9 nM[8][9]
BACE1-Weak inhibition[10]

Conclusion

2-Aminopyridine stands as a remarkably versatile and clinically relevant scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, and the continuous exploration of novel substitutions holds promise for the development of new therapeutic agents. While the bioactivity of 2-(2-amino-4-pyridyl)-2-propanol remains to be experimentally determined, a rational hypothesis based on established structure-activity relationships suggests that the introduction of the 2-propanol group at the 4-position is likely to significantly influence its pharmacological profile. The proposed experimental workflows provide a clear path for the scientific community to elucidate the bioactivity of this novel compound and to further expand the therapeutic potential of the 2-aminopyridine chemical space.

References

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
  • Gernot, A. J., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Molecules.
  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry.
  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmaceutical and Biological Sciences.
  • Munir, R., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • Li, J., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, Y., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • El-Sayed, N. F., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
  • Li, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine - An unsung hero in drug discovery. Request PDF.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • Wang, J., et al. (2019). 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. 3 Biotech.
  • Balfour, M. N., et al. (2017). Synthesis and trypanocidal activity of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols. European Journal of Medicinal Chemistry.
  • de Boer, A. G., et al. (1988).

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Validation

A Comparative Guide to the Bioisosteric Replacement of Phenol with Tertiary Pyridine Alcohols

Introduction: The Phenol Conundrum in Drug Discovery The phenol moiety is a ubiquitous functional group in a vast array of biologically active molecules, including many marketed drugs. Its ability to act as a hydrogen bo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenol Conundrum in Drug Discovery

The phenol moiety is a ubiquitous functional group in a vast array of biologically active molecules, including many marketed drugs. Its ability to act as a hydrogen bond donor and acceptor, coupled with its aromatic nature, often makes it a key pharmacophoric element for target engagement. However, the presence of a phenol group frequently introduces significant liabilities in drug development.[1][2] Phenols are susceptible to extensive phase I (oxidation) and phase II (glucuronidation and sulfation) metabolism, leading to rapid clearance, low oral bioavailability, and potential formation of reactive metabolites.[3]

Bioisosteric replacement, a strategy in medicinal chemistry to swap one functional group for another with similar physicochemical properties, is a powerful tool to mitigate such liabilities while retaining or even enhancing biological activity.[4][5] This guide provides an in-depth comparison of the phenol moiety with a promising bioisostere: the tertiary pyridine alcohol. We will delve into the structural and physicochemical differences, provide experimental protocols for synthesis and comparative evaluation, and discuss the pharmacological implications of this strategic replacement.

Structural and Physicochemical Comparison: Phenol vs. 2-(Pyridin-2-yl)propan-2-ol

For this guide, we will use 2-(pyridin-2-yl)propan-2-ol as a representative tertiary pyridine alcohol for a direct comparison with phenol.

cluster_phenol Phenol cluster_tpa Tertiary Pyridine Alcohol phenol Phenol tpa 2-(Pyridin-2-yl)propan-2-ol

Caption: Chemical structures of Phenol and 2-(Pyridin-2-yl)propan-2-ol.

While both molecules possess a hydroxyl group capable of hydrogen bonding, their underlying scaffolds and resulting properties differ significantly.

Acidity (pKa)

The acidity of the hydroxyl proton is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target interactions.

  • Phenol: The hydroxyl group of phenol is significantly more acidic than that of a typical alcohol. This is due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized over the aromatic ring.

  • Tertiary Pyridine Alcohol: The hydroxyl group of a tertiary alcohol is considerably less acidic. The electron-donating alkyl groups destabilize the corresponding alkoxide. The pyridine ring, being electron-withdrawing, will slightly increase the acidity compared to a simple tertiary alcohol, but it will remain significantly less acidic than phenol. The basic nitrogen atom of the pyridine ring will also have its own pKa.

Lipophilicity (LogP)

LogP, the partition coefficient between octanol and water, is a measure of a compound's lipophilicity. This property is crucial for cell membrane permeability and overall pharmacokinetic behavior.

  • Phenol: Phenol has a moderate LogP value.

  • Tertiary Pyridine Alcohol: The introduction of two methyl groups and a pyridine ring generally leads to an increase in lipophilicity compared to phenol. However, the presence of the nitrogen atom in the pyridine ring can also increase polarity and aqueous solubility, especially in its protonated form. The final LogP will be a balance of these factors.

Hydrogen Bonding

Both molecules can act as hydrogen bond donors (via the hydroxyl group) and acceptors (via the oxygen of the hydroxyl group). The tertiary pyridine alcohol has an additional hydrogen bond acceptor in the form of the pyridine nitrogen. This can offer new or alternative interactions with a biological target.

Summary of Physicochemical Properties
PropertyPhenol2-(Pyridin-2-yl)propan-2-ol (Estimated)Rationale for Difference
pKa (acidic OH) ~10~14-15Resonance stabilization of the phenoxide anion in phenol.
pKa (basic N) N/A~4-5Presence of the basic pyridine nitrogen.
LogP ~1.5~1.8-2.2Increased alkyl content and aromatic system.
Hydrogen Bond Donors 11Both have a hydroxyl group.
Hydrogen Bond Acceptors 12Pyridine nitrogen is an additional acceptor.

Synthesis of a Tertiary Pyridine Alcohol Bioisostere: 2-(Pyridin-2-yl)propan-2-ol

A straightforward and reliable method for the synthesis of tertiary pyridine alcohols is the Grignard reaction, starting from an appropriate pyridine derivative.

G start Start with 2-bromopyridine grignard React with excess methylmagnesium bromide start->grignard workup Aqueous workup grignard->workup product Obtain 2-(pyridin-2-yl)propan-2-ol workup->product

Caption: Synthetic workflow for 2-(pyridin-2-yl)propan-2-ol.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)propan-2-ol

Materials:

  • 2-Bromopyridine

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Addition of Grignard Reagent: To the flask, add a solution of 2-bromopyridine in anhydrous diethyl ether.

  • Grignard Reaction: Cool the flask to 0 °C in an ice bath. Slowly add an excess (at least 2.5 equivalents) of methylmagnesium bromide solution from the dropping funnel. The first equivalent will react with the pyridine nitrogen, and the subsequent equivalents will react with the bromo- and then the keto-intermediate.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-(pyridin-2-yl)propan-2-ol.[6][7][8][9]

Comparative Analysis of Metabolic Stability

The primary rationale for replacing a phenol with a tertiary alcohol is to enhance metabolic stability. This can be experimentally verified using an in vitro microsomal stability assay.

G start Prepare test compound stock solutions incubation Incubate with liver microsomes and NADPH start->incubation sampling Take samples at multiple time points incubation->sampling quenching Quench reaction with organic solvent sampling->quenching analysis Analyze remaining compound by LC-MS/MS quenching->analysis calculation Calculate half-life and intrinsic clearance analysis->calculation

Caption: Workflow for in vitro microsomal stability assay.

Experimental Protocol: In Vitro Microsomal Stability Assay

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (Solutions A and B)

  • Phosphate buffer (pH 7.4)

  • Test compounds (Phenol and 2-(Pyridin-2-yl)propan-2-ol)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-incubate at 37 °C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the test compounds to the incubation mixture. The final concentration of the test compound is typically 1 µM.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and transfer it to another 96-well plate containing cold acetonitrile with an internal standard to quench the reaction.

  • Control Incubations: Perform control incubations without the NADPH regenerating system to assess non-CYP-mediated degradation.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Expected Experimental Outcome
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Expected Metabolic Pathway
Phenol < 30HighGlucuronidation, Sulfation, Oxidation
2-(Pyridin-2-yl)propan-2-ol > 60LowResistant to oxidation at the tertiary alcohol

This expected outcome is based on the principle that tertiary alcohols are resistant to oxidation, and the steric hindrance from the geminal methyl groups can also shield the hydroxyl group from conjugation.[10]

Pharmacological Implications

The bioisosteric replacement of a phenol with a tertiary pyridine alcohol can have profound effects on the overall pharmacological profile of a drug candidate:

  • Improved Pharmacokinetics: The increased metabolic stability is expected to lead to a longer half-life, reduced clearance, and potentially higher oral bioavailability.[3]

  • Altered Target Binding: The change in acidity, lipophilicity, and the introduction of a new hydrogen bond acceptor (the pyridine nitrogen) can alter the binding affinity and selectivity for the biological target. This may be beneficial or detrimental and must be evaluated on a case-by-case basis.

  • Reduced Potential for Drug-Drug Interactions: By circumventing metabolism by major drug-metabolizing enzymes like UGTs and SULTs, the potential for drug-drug interactions may be reduced.

Conclusion

The bioisosteric replacement of a phenol with a tertiary pyridine alcohol represents a promising strategy in drug design to address the metabolic liabilities associated with the phenol moiety. This guide has provided a comparative analysis of the key physicochemical properties, detailed experimental protocols for the synthesis of a representative tertiary pyridine alcohol and for the evaluation of its metabolic stability in comparison to phenol. The expected outcome is a significant improvement in metabolic stability, which can translate to a more favorable pharmacokinetic profile. However, it is crucial for researchers to experimentally validate the impact of this substitution on the biological activity and overall drug-like properties for their specific target and chemical series.

References

  • Dunker, C., Schlegel, K., & Junker, A. (2025). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, 358(1), e2400700. [Link]

  • Kim, J., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 11(3), 1538-1544. [Link]

  • Yeung, K.-S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126775. [Link]

  • Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. PubMed. [Link]

  • Li, Z., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. ACS Chemical Neuroscience, 10(4), 1998-2007. [Link]

  • PubChemLite. (n.d.). 2-(pyridin-2-yl)propan-1-ol. Retrieved February 24, 2026, from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Cenmed Enterprises. (n.d.). 2-(Pyridin-2-yl)propan-2-ol (C007B-408536). Retrieved February 24, 2026, from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Baran, P. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Asif, M. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Mini-Reviews in Medicinal Chemistry, 21(14), 1834-1854. [Link]

  • Roughley, S. D., & Jordan, A. M. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 3451-3479. [Link]

  • Hrytsai, I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][6][11]triazino[2,3-c]quinazolines. Molecules, 29(21), 4994. [Link]

  • Wang, Y., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3452. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 24, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide: Proper Disposal Procedures for 2-(2-Amino-4-pyridyl)-2-propanol

Executive Safety & Logistical Summary Immediate Action Required: 2-(2-Amino-4-pyridyl)-2-propanol (CAS 1229649-59-5) is a functionalized pyridine derivative classified as an organic base .[1] It poses acute health risks...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistical Summary

Immediate Action Required: 2-(2-Amino-4-pyridyl)-2-propanol (CAS 1229649-59-5) is a functionalized pyridine derivative classified as an organic base .[1] It poses acute health risks (Harmful if swallowed) and is a skin/respiratory irritant.[1][2][3][4]

Core Disposal Directive:

  • DO NOT dispose of via municipal sewer or sink drains.[1]

  • DO NOT mix with acidic waste streams (Risk of exothermic reaction/fume generation).[1]

  • MANDATORY: Segregate into "Organic Alkali/Base" waste streams.

  • Ultimate Destruction: High-temperature incineration with nitrogen oxide (NOx) scrubbing.[1]

Chemical Profile & Hazard Assessment

To execute a safe disposal, one must understand the chemical behavior driving the safety protocols.[1] This compound features a pyridine ring substituted with an amino group and a tertiary alcohol.

PropertyDataOperational Implication
CAS Number 1229649-59-5Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₈H₁₂N₂OHigh nitrogen content requires incineration with NOx control.[1]
Physical State Solid (Crystalline powder)Dust control measures (P100/N95) are critical during transfer.[1]
Acidity/Basicity Basic (pKa ~6-7 est.)[1]Incompatible with acids. Will form salts; potential heat generation.[1]
GHS Classification Warning H302 (Harmful if swallowed) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) is non-negotiable.[1]

Pre-Disposal Logistics: Segregation & Packaging

Effective disposal starts at the bench. The most common cause of waste accidents is improper segregation.

Waste Stream Segregation Logic

The presence of the amino-pyridine moiety dictates that this substance must be kept alkaline.[1]

  • Primary Stream: Solid Hazardous Waste (Organic).[1]

  • Secondary Stream (if dissolved): Basic Organic Solvents (Halogenated or Non-Halogenated depending on co-solvent).[1]

  • Prohibited Mixtures: Strong Oxidizers (Peroxides, Nitrates), Strong Acids (HCl, H₂SO₄).[1]

Container Compatibility
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Avoid: Metal containers for long-term storage of wet waste, as aminopyridines can act as ligands, potentially corroding or complexing with transition metals.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance (Expired/Surplus)

Use this workflow for >500 mg quantities of pure chemical.

  • Personal Protection: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If handling >10g outside a fume hood, wear a P100 particulate respirator.[1]

  • Container Selection: Select a clean, wide-mouth HDPE jar.

  • Transfer: Carefully transfer the solid using a chemically inert spatula.[1] Avoid dust generation.[1][2][3][5][6][7][8][9][10]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(2-Amino-4-pyridyl)-2-propanol"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • pH: Basic.

  • Secondary Containment: Place the HDPE jar into a clear plastic zip-lock bag to prevent secondary contamination of the central waste drum.

  • Central Accumulation: Move to the laboratory's "Solid Hazardous Waste" drum.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this workflow for mother liquors or reaction solvents containing the compound.

  • pH Check: Verify the pH of the solution.

    • If Acidic: Slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 7-9.[1] Why? Disposing of acidic solutions into a basic organic waste drum can cause rapid heating and pressurization.

  • Solvent Classification: Identify the primary solvent (e.g., Dichloromethane vs. Methanol).[1]

  • Transfer: Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated).

  • Log Entry: Record the approximate mass of 2-(2-Amino-4-pyridyl)-2-propanol added to the carboy on the waste log sheet.

Scenario C: Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Ethanol or Acetone).[1]

  • Rinsate Disposal: Pour all rinsates into the "Organic Solvent Waste" container (See Scenario B).

  • Defacing: Cross out the original label and mark "Empty/Triple Rinsed."

  • Disposal: Discard the glass container in the "Laboratory Glass" bin (or according to local glass recycling rules).

Visualizing the Decision Workflow

The following diagram illustrates the critical decision points for segregating this specific chemical.

DisposalWorkflow Start Waste: 2-(2-Amino-4-pyridyl)-2-propanol StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Debris) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidAction Pack in HDPE Jar Label: 'Toxic/Irritant Solid' IsSolid->SolidAction LiquidCheck Check pH IsLiquid->LiquidCheck Acidic pH < 7 LiquidCheck->Acidic BasicNeutral pH >= 7 LiquidCheck->BasicNeutral Neutralize Neutralize with NaHCO3 (Prevent Exotherm) Acidic->Neutralize SolventType Identify Solvent Type BasicNeutral->SolventType Neutralize->BasicNeutral Halo Halogenated Solvent (e.g., DCM) SolventType->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventType->NonHalo

Figure 1: Waste segregation decision tree ensuring chemical compatibility and regulatory compliance.

Emergency Spill Response

In the event of a spill, rapid containment prevents exposure and environmental release.[9]

  • Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, clear the area and increase ventilation.

  • PPE Upgrade: Wear a P100 respirator if dust is present.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then sweep carefully.[1]

    • Liquids: Absorb with vermiculite or a commercial "Organic" spill kit. Do not use clay-based absorbents if the solution is strongly acidic (unlikely here, but good practice). [1]

  • Decontamination: Scrub the surface with a dilute soap/water solution.[1] Collect all cleanup materials as Hazardous Solid Waste .

Regulatory & Compliance Codes

While this specific CAS is not always explicitly P-listed (like 4-Aminopyridine, P008), it should be managed with the same rigor due to structural similarity.[1]

  • US EPA RCRA Status: Treat as Hazardous Waste (Characteristic: Toxic/Reactive if mixed).[1]

  • Waste Code Assignment (Best Practice):

    • If pure: Assign a generic code for "Toxic Organic Solid" (e.g., D001 if ignitable, or state-specific codes).[1]

    • Recommendation: Consult your facility's hazardous waste vendor profile for "Aminopyridines."

  • Destruction Method: Incineration is the only validated method for complete destruction of the pyridine ring [1].

References

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 2-(4-Pyridyl)-2-propanol (Structural Analog Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

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